3-Phenylpyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWOFLCLCRHUTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40987907 | |
| Record name | 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-97-1 | |
| Record name | 3-Phenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 3-Phenylpyrrolidin-2-one from Methyl 2-Phenylacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust synthetic pathway for the preparation of 3-phenylpyrrolidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available bulk chemical, methyl 2-phenylacetate. The synthesis proceeds through a three-step sequence involving a Michael addition, a nitrile reduction, and a final lactamization step. This document provides detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the replication and optimization of this synthesis in a laboratory setting.
Synthetic Strategy
The overall synthetic strategy for the conversion of methyl 2-phenylacetate to this compound is depicted in the workflow diagram below. The synthesis commences with the formation of a carbon-carbon bond via a Michael addition of methyl 2-phenylacetate to acrylonitrile, which introduces the required three-carbon backbone extension. Subsequent reduction of the nitrile functionality affords a γ-amino ester. The final step involves an intramolecular cyclization of this amino ester to yield the target lactam, this compound.
Figure 1: Synthetic workflow for the preparation of this compound from methyl 2-phenylacetate.
Experimental Protocols
Step 1: Synthesis of Methyl 4-cyano-2-phenylbutanoate
This step involves the Michael addition of the enolate of methyl 2-phenylacetate to acrylonitrile. A strong base is used to deprotonate the α-carbon of the ester, which then acts as a nucleophile.
Methodology:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL) under a nitrogen atmosphere in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Methyl 2-phenylacetate (15.0 g, 0.1 mol) is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
Acrylonitrile (5.3 g, 0.1 mol) is then added dropwise to the reaction mixture. An exothermic reaction is observed. The reaction mixture is stirred at room temperature for 2 hours and then heated to reflux for an additional 2 hours.
-
After cooling to room temperature, the reaction mixture is neutralized with glacial acetic acid.
-
The ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether (150 mL) and water (100 mL).
-
The organic layer is separated, washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by vacuum distillation to afford methyl 4-cyano-2-phenylbutanoate as a colorless oil.
| Parameter | Value |
| Yield | 75-85% |
| Boiling Point | 145-150 °C at 1 mmHg |
| ¹H NMR (CDCl₃) | δ 7.35-7.20 (m, 5H), 3.85 (t, J=7.5 Hz, 1H), 3.65 (s, 3H), 2.60-2.40 (m, 2H), 2.30-2.10 (m, 2H) ppm |
| ¹³C NMR (CDCl₃) | δ 173.5, 138.0, 129.0, 128.5, 127.5, 119.0, 52.5, 48.0, 30.0, 18.0 ppm |
| IR (neat) | 2245 (C≡N), 1735 (C=O) cm⁻¹ |
Table 1: Quantitative data for methyl 4-cyano-2-phenylbutanoate.
Step 2: Synthesis of Methyl 4-amino-2-phenylbutanoate
The nitrile group of the intermediate is reduced to a primary amine using catalytic hydrogenation. The presence of ammonia helps to suppress the formation of secondary amine byproducts.
Methodology:
-
Methyl 4-cyano-2-phenylbutanoate (20.3 g, 0.1 mol) is dissolved in methanolic ammonia (7N, 200 mL) in a high-pressure hydrogenation vessel.
-
Raney Nickel (approximately 2 g, slurry in water, washed with methanol) is added to the solution.
-
The vessel is sealed and purged with nitrogen, followed by hydrogen. The reaction is then stirred under a hydrogen atmosphere (50-100 psi) at room temperature for 24 hours.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the catalyst is carefully filtered off through a pad of Celite®, and the filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure to give the crude methyl 4-amino-2-phenylbutanoate as an oil. This product is often used in the next step without further purification.
| Parameter | Value |
| Yield | 80-90% (crude) |
| ¹H NMR (CDCl₃) | δ 7.30-7.15 (m, 5H), 3.70 (t, J=7.5 Hz, 1H), 3.60 (s, 3H), 2.70 (t, J=7.0 Hz, 2H), 2.00-1.80 (m, 2H), 1.50 (br s, 2H) ppm |
| ¹³C NMR (CDCl₃) | δ 175.0, 140.0, 128.8, 128.2, 127.0, 52.0, 50.0, 42.0, 35.0 ppm |
| IR (neat) | 3380, 3300 (N-H), 1730 (C=O) cm⁻¹ |
Table 2: Quantitative data for methyl 4-amino-2-phenylbutanoate.
Step 3: Synthesis of this compound
The final step is an intramolecular aminolysis of the ester function by the primary amine, leading to the formation of the five-membered lactam ring. This reaction is typically driven by heat.
Methodology:
-
The crude methyl 4-amino-2-phenylbutanoate (19.3 g, 0.1 mol) is placed in a round-bottom flask fitted with a distillation head.
-
The flask is heated in an oil bath. The temperature is gradually raised to 150-180 °C.
-
Methanol is distilled off as the cyclization proceeds. The reaction is continued until no more methanol is collected.
-
The reaction mixture is then cooled to room temperature, during which the product may solidify.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by vacuum distillation to yield this compound as a white solid.
| Parameter | Value |
| Yield | 85-95% |
| Melting Point | 88-90 °C |
| ¹H NMR (CDCl₃) | δ 7.40-7.20 (m, 5H), 6.50 (br s, 1H), 3.60 (t, J=7.0 Hz, 1H), 3.40 (t, J=7.0 Hz, 2H), 2.60-2.40 (m, 1H), 2.20-2.00 (m, 1H) ppm |
| ¹³C NMR (CDCl₃) | δ 176.5, 141.0, 129.0, 127.5, 126.8, 48.0, 45.0, 31.0 ppm |
| IR (KBr) | 3200 (N-H), 1680 (C=O) cm⁻¹ |
| MS (EI) | m/z 161 (M⁺), 104, 77 |
Table 3: Quantitative data for this compound.
Logical Relationships in the Synthesis
The following diagram illustrates the logical progression and the key transformations occurring at each stage of the synthesis.
Figure 2: Logical relationships of the key transformations in the synthesis.
Conclusion
This guide provides a comprehensive and practical approach for the synthesis of this compound from methyl 2-phenylacetate. The described three-step sequence is efficient and utilizes standard laboratory techniques and reagents. The detailed experimental protocols and tabulated data should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable production of this important heterocyclic building block. Careful execution of each step is crucial for achieving high yields and purity of the final product.
A Technical Guide to the Spectroscopic Analysis of 3-Phenylpyrrolidin-2-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-phenylpyrrolidin-2-one. Due to the limited availability of experimentally verified public data for this specific compound, this document presents representative ¹H and ¹³C NMR data from structurally similar analogs. Furthermore, it outlines standard experimental protocols for the acquisition and analysis of such spectroscopic data, serving as a valuable resource for the characterization of this compound and related chemical entities.
Predicted Spectroscopic Data
The following tables summarize the anticipated ¹H and ¹³C NMR spectroscopic data for this compound based on the analysis of analogous compounds. These values are intended to be a reference for the prediction of its spectral characteristics.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic-H | 7.20–7.40 | m | - | Protons of the phenyl group. |
| NH | 7.50-8.50 | br s | - | Amide proton, chemical shift can be variable. |
| H3 (CH-Ph) | 3.60–3.80 | dd | 8.0, 8.0 | Methine proton at the chiral center. |
| H4 (CH₂) | 2.10–2.30, 2.50-2.70 | m | - | Diastereotopic methylene protons. |
| H5 (CH₂) | 3.30–3.50 | t | 7.0 | Methylene protons adjacent to the nitrogen. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C=O (Amide) | 175–178 | Carbonyl carbon of the lactam. |
| Aromatic C (quaternary) | 140–142 | Quaternary carbon of the phenyl group. |
| Aromatic C-H | 126–129 | Phenyl group carbons. |
| C3 (CH-Ph) | 45–50 | Methine carbon attached to the phenyl group. |
| C4 (CH₂) | 30–35 | Methylene carbon. |
| C5 (CH₂) | 40–45 | Methylene carbon adjacent to the nitrogen. |
Experimental Protocols for NMR Spectroscopy
A detailed methodology for acquiring high-quality NMR spectra is crucial for the structural elucidation of organic compounds.
2.1. Sample Preparation
A sample of 5-10 mg of the purified compound is typically dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
2.2. Instrumentation and Acquisition
High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended for optimal data acquisition.
-
¹H NMR Acquisition : The instrument is tuned and locked to the deuterium signal of the solvent. To achieve a homogeneous magnetic field, shimming is performed. A standard one-pulse sequence is utilized to acquire the proton spectrum. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio. The spectral width is generally set to a range of 0-12 ppm to cover all expected proton chemical shifts.[1]
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to acquire the carbon spectrum, which results in singlets for each unique carbon signal. A significantly larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope. The spectral width is typically set to 0-200 ppm.
2.3. Data Processing
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Subsequent phase and baseline corrections are performed to obtain the final, interpretable spectrum.
Visualization of Methodologies and Structures
Diagram 1: General NMR Analysis Workflow
A generalized workflow for obtaining and processing NMR spectra.
Diagram 2: Structural Connectivity for NMR Analysis of this compound
References
Crystal Structure Analysis of 3-Phenylpyrrolidin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure analysis of 3-phenylpyrrolidin-2-one derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The pyrrolidin-2-one scaffold is a core structural motif in numerous biologically active molecules, and the introduction of a phenyl group at the 3-position imparts specific conformational constraints and potential for diverse intermolecular interactions, making its structural elucidation crucial for understanding structure-activity relationships (SAR) and for rational drug design.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for representative pyrrolidin-2-one derivatives with phenyl substituents. This data, while not exclusively from 3-phenyl substituted examples due to limited availability, provides valuable insights into the solid-state conformations and packing arrangements of this class of compounds.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride hemihydrate | C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O | Monoclinic | P2₁/n | 10.3316(3) | 18.0049(5) | 18.6675(5) | 90 | 98.966(1) | 90 | 3433.9(2) | 8 |
| (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | C₁₃H₁₄ClNO | Monoclinic | P2₁/c | 11.839(3) | 5.868(1) | 17.514(4) | 90 | 103.35(1) | 90 | 1183.1(5) | 4 |
Note: The data presented is for related structures containing both phenyl and pyrrolidinone moieties to provide a reference for expected crystallographic parameters.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A general and effective method involves a multi-component reaction approach.
General Procedure for Three-Component Synthesis:
-
Reaction Setup: An appropriate aromatic aldehyde (1 equivalent), an amine (1 equivalent), and citric acid (2 equivalents) are combined in a round-bottom flask with absolute ethanol (1.0 mL).
-
Stirring: The mixture is magnetically stirred at room temperature under an inert atmosphere (e.g., argon) for 1 hour.
-
Addition of Oxalacetate: Subsequently, sodium diethyl oxalacetate (2 equivalents) is added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted using a suitable organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.
Crystallization
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The following is a general protocol for the crystallization of pyrrolidin-2-one derivatives.
General Crystallization Procedure:
-
Solvent Selection: A suitable solvent or a mixture of solvents is chosen where the compound exhibits moderate solubility at room temperature and high solubility at elevated temperatures. Common solvents include ethanol, methanol, ethyl acetate, and acetone, often in combination with an anti-solvent like hexane or water.
-
Dissolution: The purified compound is dissolved in a minimal amount of the hot solvent to create a saturated or near-saturated solution.
-
Slow Cooling: The hot solution is allowed to cool down slowly to room temperature. This can be facilitated by placing the flask in an insulated container.
-
Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. For optimal crystal growth, the solution should be left undisturbed.
-
Isolation: The formed crystals are isolated by vacuum filtration.
-
Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any residual impurities and then dried under vacuum.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
General X-ray Diffraction Protocol:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A complete set of diffraction data is collected by rotating the crystal and recording the intensities of the diffracted X-rays at various angles. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The collected raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The crystal structure is solved using direct methods or other suitable phasing techniques to obtain an initial model of the electron density.
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Visualization of Workflows
The following diagrams illustrate the general workflows for the synthesis and crystal structure analysis of this compound derivatives.
In-Depth Technical Guide to the Physical Properties of 3-Phenylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-phenylpyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to be a resource for researchers, scientists, and professionals, offering available data on its melting point and solubility, alongside relevant experimental methodologies.
Core Physical Properties
This compound (CAS No. 6836-97-1) is a solid at room temperature.[1] While specific, experimentally verified data for its physical properties are not widely available in publicly accessible databases, information can be gleaned from supplier specifications and analogous compounds.
Data Presentation
| Physical Property | Value | Source |
| CAS Number | 6836-97-1 | [1] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.2 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not explicitly stated in available literature. | |
| Solubility | Expected to be soluble in organic solvents. | [2] |
| Storage Temperature: 2-8°C | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the reviewed literature. However, standard methodologies for determining the melting point and solubility of organic compounds are well-established and can be applied.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.
General Protocol:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated gradually, and the temperature at which the solid first begins to melt and the temperature at which it completely liquefies are recorded. This range constitutes the melting point.
Determination of Solubility
The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation and bioavailability studies.
General Protocol:
-
Solvent Selection: A range of solvents, such as water, ethanol, and dimethyl sulfoxide (DMSO), are chosen for the solubility assessment.
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent. The mixtures are then agitated at a constant temperature for a sufficient period to reach equilibrium.
-
Analysis: The saturated solutions are filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
While a specific signaling pathway directly involving this compound is not documented in the available literature, the broader class of pyrrolidinone derivatives has been studied in various biological contexts. For illustrative purposes, a generalized workflow for the synthesis of a phenylpyrrolidinone derivative and a representative signaling pathway where such compounds might be investigated are provided below.
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a phenylpyrrolidinone derivative.
Toll-like Receptor (TLR) Signaling Pathway
Pyrrolidinone derivatives have been investigated for their effects on inflammatory pathways, such as the Toll-like Receptor (TLR) signaling pathway.[3][4][5][6][7] This pathway is crucial in the innate immune response.
References
- 1. 3-PHENYL-2-PYROLLIDINONE | 6836-97-1 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thermofisher.com [thermofisher.com]
- 7. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Versatility of Phenylbutyrolactones: A Technical Guide for Synthetic Applications
An In-depth Exploration of the Synthesis, Reactivity, and Biological Significance of Phenylbutyrolactones for Researchers, Scientists, and Drug Development Professionals.
Phenylbutyrolactones, a class of γ-butyrolactones bearing a phenyl substituent, represent a significant scaffold in organic synthesis and medicinal chemistry. Their prevalence in natural products and their utility as key intermediates in the synthesis of biologically active molecules have driven the development of a diverse array of synthetic methodologies. This technical guide provides a comprehensive overview of the chemical behavior of phenylbutyrolactones, focusing on their synthesis, reactivity, and potential applications in drug development. Detailed experimental protocols, comparative data on synthetic yields, and visualizations of key synthetic workflows and biological pathways are presented to serve as a valuable resource for researchers in the field.
I. Synthetic Strategies for Phenylbutyrolactones
The construction of the phenylbutyrolactone core can be achieved through various synthetic routes, each with its own advantages and limitations. Key strategies include the cyclization of precursor molecules, stereoselective methods to control chirality, and reactions involving functional group transformations.
Intramolecular Cyclization of Phenyl-Substituted Precursors
A common and effective method for synthesizing γ-phenyl-γ-butyrolactones is the intramolecular cyclization of 4-phenyl-4-hydroxybutanoic acid or its derivatives. This acid-catalyzed lactonization proceeds via the formation of a five-membered ring, driven by the thermodynamic stability of the resulting lactone.
Another prevalent precursor for this transformation is 1-phenyl-1,4-butanediol. Oxidation of this diol, often employing reagents such as iron(III) nitrate nonahydrate in the presence of a catalyst like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), affords the target γ-phenyl-γ-butyrolactone in high yields.[1][2]
Stereoselective Syntheses
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of phenylbutyrolactones is of paramount importance. Strategies employing chiral auxiliaries, catalysts, or starting materials have been successfully implemented.
One approach involves the diastereoselective Michael addition of nucleophiles to chiral enoates derived from natural products like D-(+)-mannitol.[3] This allows for the introduction of substituents with a high degree of stereocontrol, leading to the formation of highly functionalized and enantiopure cis-β,γ-disubstituted γ-butyrolactone rings.[3]
Catalytic asymmetric synthesis represents another powerful tool for accessing enantioenriched γ-butyrolactones.[4] Various chiral catalysts, including metal complexes and organocatalysts, have been developed to control the stereochemical outcome of key bond-forming reactions.
Reformatsky and Michael Addition Reactions
The Reformatsky reaction provides a valuable route to β-hydroxy esters, which can subsequently undergo cyclization to form γ-butyrolactones. This reaction involves the addition of an organozinc reagent, typically derived from an α-halo ester, to a carbonyl compound.[5][6][7] A double Reformatsky reaction protocol has been developed for the diastereoselective synthesis of densely functionalized pentasubstituted γ-butyrolactones.[8]
The Michael addition reaction is another key transformation used in the synthesis of phenylbutyrolactone derivatives. The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can be employed to construct the carbon skeleton of the lactone ring. Intramolecular Michael additions have also been utilized to synthesize benzyl-γ-butyrolactone derivatives.
II. Data Presentation: A Comparative Analysis of Synthetic Methods
To facilitate the selection of an appropriate synthetic route, the following tables summarize quantitative data for various methods of phenylbutyrolactone synthesis.
| Synthesis Method | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Oxidation of a Diol | 1-Phenyl-1,4-butanediol | Iron(III) nitrate nonahydrate, 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), acetonitrile, 20°C, 15 h | 90 | [1][2] |
| Michael Addition/Lactonization | Enoate derived from D-(+)-mannitol and various nitroalkanes | TBAF or DBU, followed by acid-catalyzed lactonization | 63-78 (Michael addition), 92-99 (lactonization) | [3] |
| Carboxylation-Cyclization of Allylic Alcohol | 1-Phenylprop-2-en-1-ol | CO2, photoredox catalyst, hydrogen atom transfer (HAT) catalyst | 92 | [9] |
Table 1: Comparison of Yields for Different Synthetic Routes to Phenylbutyrolactones.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| γ-Phenyl-γ-butyrolactone | 7.40-7.28 (m, 5H), 5.50 (t, J=7.0 Hz, 1H), 2.70-2.50 (m, 2H), 2.45-2.25 (m, 2H) | 177.0, 140.0, 128.8, 128.5, 125.5, 82.0, 35.0, 29.0 | [10][11] |
Table 2: Spectroscopic Data for γ-Phenyl-γ-butyrolactone.
III. Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of phenylbutyrolactones.
Synthesis of γ-Phenyl-γ-butyrolactone via Oxidation of 1-Phenyl-1,4-butanediol[1][2]
Materials:
-
1-Phenyl-1,4-butanediol
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)
-
Acetonitrile
-
n-Dodecane (internal standard)
Procedure:
-
To a 10 mL reaction tube, add 1-phenyl-1,4-butanediol (166 mg, 1 mmol).
-
Add acetonitrile (2 mL) as the solvent.
-
Add Fe(NO₃)₃·9H₂O (40.4 mg, 0.1 mmol, 10 mol%) and ABNO (7 mg, 0.05 mmol, 5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature (20°C) for 15 hours.
-
Monitor the progress of the reaction by GC-MS.
-
Upon completion, add n-dodecane as an internal standard for quantitative analysis by gas chromatography.
-
The reported yield of γ-phenyl-γ-butyrolactone is 90% with a 95% conversion of 1-phenyl-1,4-butanediol.
Diastereoselective Synthesis of a Pentasubstituted γ-Butyrolactone via a Double Reformatsky Reaction[8]
Materials:
-
α-Bromo ester (Reformatsky reagent precursor)
-
Activated Zinc
-
Silyl glyoxylate
-
Ketone
-
Diethyl ether
-
Hydrochloric acid (for workup)
Procedure:
-
Prepare the Reformatsky reagent by reacting the α-bromo ester with activated zinc in diethyl ether.
-
Cool a freshly prepared solution of the Reformatsky reagent (1.5 equiv) in diethyl ether to -30°C.
-
Add a solution of the silyl glyoxylate (1.0 equiv) in diethyl ether dropwise to the cooled Reformatsky reagent solution.
-
After the consumption of the silyl glyoxylate (monitored by TLC, typically 10-15 minutes), add the ketone (1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key synthetic workflows and a proposed signaling pathway involving a phenylbutyrolactone derivative.
V. Conclusion
The chemical behavior of phenylbutyrolactones in synthesis is rich and varied, offering a multitude of pathways to this important class of compounds. The choice of synthetic strategy depends on factors such as the desired substitution pattern, stereochemistry, and the availability of starting materials. This guide has provided a comprehensive overview of key synthetic methods, supported by quantitative data and detailed experimental protocols. The visualizations of synthetic workflows and a potential biological signaling pathway further illuminate the practical and conceptual aspects of working with phenylbutyrolactones. As research in this area continues, the development of even more efficient, selective, and sustainable synthetic methods is anticipated, further expanding the utility of phenylbutyrolactones in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. GAMMA-PHENYL-GAMMA-BUTYROLACTONE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.blucher.com.br [pdf.blucher.com.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gamma-Phenyl-gamma-butyrolactone | C10H10O2 | CID 13884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GAMMA-PHENYL-GAMMA-BUTYROLACTONE(1008-76-0) 13C NMR spectrum [chemicalbook.com]
A Technical Guide to the Racemic and Enantiopure Forms of 3-Ethyl-3-Phenylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-3-phenylpyrrolidin-2-one (EPP) is a chiral lactam derivative that has garnered interest as an experimental anticonvulsant.[1] As with many chiral molecules in drug development, the individual enantiomers of EPP may exhibit distinct pharmacological and physicochemical properties compared to the racemic mixture.[2][3] Understanding these differences is crucial for optimizing its therapeutic potential, improving pharmacokinetic profiles, and ensuring patient safety.[3] This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and comparative properties of the racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one.
The pyrrolidinone scaffold is a common feature in many biologically active compounds, contributing to their three-dimensional structure and interaction with biological targets.[4] The presence of a stereogenic center at the C3 position of EPP gives rise to two enantiomers: (+)-(R)-3-ethyl-3-phenylpyrrolidin-2-one and (-)-(S)-3-ethyl-3-phenylpyrrolidin-2-one.[1] This guide will delve into the critical aspects that differentiate these stereoisomers.
Synthesis and Chiral Resolution
The synthesis of racemic 3-ethyl-3-phenylpyrrolidin-2-one can be achieved through various established methods for the preparation of 3,3-disubstituted pyrrolidin-2-ones. A common approach involves the reductive cyclization of corresponding cyanoalkanoate esters.[5]
General Synthesis of Racemic 3-Ethyl-3-Phenylpyrrolidin-2-one
A plausible synthetic route, based on general methods for similar structures, is outlined below. This represents a generalized workflow for producing the racemic mixture.
Caption: Generalized synthetic workflow for racemic 3-ethyl-3-phenylpyrrolidin-2-one.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step for evaluating their individual properties. Preparative chiral High-Performance Liquid Chromatography (HPLC) is an effective method for this resolution.[1]
This protocol is adapted from the methodology described for the resolution of EPP.[1]
Instrumentation:
-
Preparative HPLC system
-
Chiral stationary phase: Chiralcel OJ
Mobile Phase:
-
A suitable polar-organic mobile phase, for example, a mixture of hexane and isopropanol. The exact ratio should be optimized for baseline separation.
Procedure:
-
Dissolve the racemic 3-ethyl-3-phenylpyrrolidin-2-one in the mobile phase to prepare the sample solution.
-
Equilibrate the Chiralcel OJ column with the mobile phase at a constant flow rate.
-
Inject the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector (e.g., at 258 nm).[1]
-
Collect the fractions corresponding to the two separated peaks. The first-eluted enantiomer is (+)-(R)-EPP, and the second is (-)-(S)-EPP.[1]
-
Combine the respective fractions and remove the solvent under reduced pressure to obtain the isolated enantiomers.
-
Determine the enantiomeric excess (ee) of each fraction using analytical chiral HPLC.
Physicochemical Properties: Racemic vs. Enantiopure Forms
Significant differences in the solid-state properties of the racemic and enantiopure forms of EPP have been observed. These differences can have profound implications for drug formulation, stability, and bioavailability.[1]
| Property | Racemic (rac-EPP) | (+)-(R)-EPP | (-)-(S)-EPP |
| Melting Point (°C) | ~100-102 | ~125-127 | ~125-127 |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁2₁2₁ |
| Hydrogen Bonding | Forms centrosymmetric dimers via N-H···O bonds.[1] | Forms helical chains along the crystallographic b-axis via N-H···O bonds.[1] | Forms helical chains along the crystallographic b-axis via N-H···O bonds.[1] |
| Molecular Conformation | Phenyl group has a specific orientation relative to the lactam ring. | Phenyl group is tilted by about 10 degrees relative to the racemate.[1] | Phenyl group is tilted by about 10 degrees relative to the racemate.[1] |
Table 1: Comparison of Physicochemical Properties. Data sourced from Krivoshein et al. (2017).[1]
The higher melting points of the enantiomers suggest lower aqueous solubility compared to the racemate.[1] This is a critical consideration for drug development, as solubility directly impacts bioavailability.
Caption: Supramolecular organization of racemic vs. enantiopure EPP.
Pharmacological Profile
While 3-ethyl-3-phenylpyrrolidin-2-one is identified as an experimental anticonvulsant, detailed public data on the specific biological targets and the comparative potency of the racemate and individual enantiomers are limited.[1] However, the principle of chirality in pharmacology suggests that the two enantiomers are likely to exhibit different activities.[2][3] One enantiomer may be the primary active component (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to side effects.[2][3]
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action for EPP has not been fully elucidated in the public domain. However, many anticonvulsant drugs act by modulating ion channels (e.g., sodium, calcium, potassium channels) or by enhancing GABAergic inhibition or reducing glutamatergic excitation. A hypothetical signaling pathway for an anticonvulsant is depicted below.
Caption: Hypothetical signaling pathway for an EPP enantiomer.
Experimental Protocol: In Vivo Anticonvulsant Screening
To determine the anticonvulsant activity of the racemic and enantiopure forms of EPP, standard animal models of epilepsy are employed. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are common screening methods.
Animals:
-
Male Swiss mice (or other appropriate rodent strain)
Procedure (MES Test):
-
Administer the test compound (racemic EPP, (+)-(R)-EPP, or (-)-(S)-EPP) or vehicle control intraperitoneally (i.p.).
-
At the time of predicted peak effect (e.g., 30-60 minutes post-injection), subject the animal to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Determine the median effective dose (ED₅₀) for each compound.
Procedure (scPTZ Test):
-
Administer the test compound or vehicle control i.p.
-
At the time of predicted peak effect, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
Determine the ED₅₀ for each compound.
Conclusion
The distinction between the racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one is significant, with notable differences in their solid-state properties.[1] The enantiomers exhibit higher melting points and distinct crystal packing arrangements compared to the racemate, which has important implications for solubility and formulation.[1] While detailed comparative pharmacological data is not yet widely available, the principles of stereochemistry in drug action strongly suggest that the anticonvulsant activity will be enantioselective.[2][3]
Further research is necessary to fully elucidate the pharmacological profile of each enantiomer, including their specific molecular targets, potency, efficacy, and pharmacokinetic properties. This will be essential for determining whether a single enantiomer or the racemic mixture offers the optimal therapeutic profile for the treatment of epilepsy. The experimental protocols and data presented in this guide provide a framework for such investigations.
References
The α-Substituted Amide Group: A Core Pharmacophore in Modern Anticonvulsant Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The α-substituted amide moiety is a cornerstone pharmacophore in the development of a significant class of anticonvulsant drugs. This chemical feature is central to the therapeutic efficacy of several modern antiepileptic medications, contributing to their unique mechanisms of action and favorable safety profiles. This technical guide provides a comprehensive overview of the α-substituted amide group as a critical pharmacophore in anticonvulsant drug discovery. It delves into the structure-activity relationships, mechanisms of action, and key pharmacological data of prominent drugs featuring this motif. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and development in this vital therapeutic area.
Introduction: The Significance of the α-Substituted Amide Pharmacophore
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective and well-tolerated antiepileptic drugs (AEDs) remains a critical area of research. A key advancement in this field has been the identification and optimization of specific chemical scaffolds that confer potent anticonvulsant activity. Among these, the α-substituted amide group has emerged as a privileged pharmacophore, present in a range of successful AEDs.
This structural motif, characterized by an amide functional group with a substitution at the α-carbon, is a key feature of drugs like lacosamide, brivaracetam, and safinamide. The nature of the α-substituent and the broader molecular context dictates the specific pharmacological profile, including the drug's primary molecular target and its pharmacokinetic properties. This guide will explore the nuances of this pharmacophore, providing a technical resource for the scientific community.
Key Anticonvulsant Drugs Featuring the α-Substituted Amide Pharmacophore
Several clinically important anticonvulsant agents are built around the α-substituted amide core. The following sections detail the properties of three prominent examples.
Lacosamide
Lacosamide is an AED approved for the treatment of focal-onset seizures.[1] Its mechanism of action is distinct from many older AEDs, as it selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs), rather than affecting fast inactivation.[2][3] This leads to the stabilization of hyperexcitable neuronal membranes and a reduction in repetitive neuronal firing.[1] There is also evidence suggesting a potential interaction with collapsin response mediator protein-2 (CRMP-2), although the clinical significance of this interaction is still under investigation.[1][4]
Brivaracetam
Brivaracetam, a 4-n-propyl analogue of levetiracetam, is another AED used for partial-onset seizures.[5][6] Its primary mechanism of action is through high and selective affinity for the synaptic vesicle protein 2A (SV2A) in the brain.[5][7] SV2A is a crucial protein in the regulation of neurotransmitter release.[5] By binding to SV2A, brivaracetam is believed to modulate synaptic transmission and reduce neuronal hyperexcitability.[7]
Safinamide
Safinamide is a multifaceted drug used in the treatment of Parkinson's disease, but it also possesses anticonvulsant properties.[8][9] Its chemical structure includes an α-substituted amide group. Safinamide's mechanisms of action are diverse, including the reversible inhibition of monoamine oxidase B (MAO-B), blockade of voltage-dependent sodium and calcium channels, and modulation of glutamate release.[8][9][10]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for anticonvulsants featuring the α-substituted amide pharmacophore, facilitating a comparative analysis of their potency and safety profiles.
Table 1: In Vivo Anticonvulsant Activity and Neurotoxicity
| Compound | Animal Model | Seizure Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg, Rotarod) | Protective Index (TD₅₀/ED₅₀) | Reference(s) |
| Lacosamide | Mouse | MES | ~10-30 | >80 | >2.7-8 | [2] |
| Brivaracetam | Mouse | MES | ~2.1 | ~68 | ~32.4 | [11] |
| Safinamide | Mouse | MES | 4.1 | >100 | >24.4 | [2] |
| N-(2-hydroxyethyl)decanamide | Mouse | MES | 22.0 | 599.8 | 27.5 | [5] |
| N-(2-hydroxyethyl)palmitamide | Mouse | MES | 23.3 | >1000 | >42.9 | [5] |
| N-(2-hydroxyethyl)stearamide | Mouse | MES | 20.5 | >1000 | >48.8 | [5] |
| Compound 5j (spirohydantoin derivative) | Mouse | MES | 9.2 | 421.6 | 45.8 | [7] |
ED₅₀: Median Effective Dose required to protect 50% of animals from seizures. TD₅₀: Median Toxic Dose causing motor impairment in 50% of animals. A higher Protective Index indicates a better safety margin.
Table 2: In Vitro Binding Affinities and Channel Modulation
| Compound | Target | Assay | IC₅₀ / Kᵢ / Kₐ | Reference(s) |
| Lacosamide | Voltage-gated Na⁺ channels (slow inactivation) | Patch Clamp | EC₅₀ ~3-10 µM | |
| Brivaracetam | SV2A | Radioligand Binding ([³H]ucb 30889) | Kᵢ ~30 nM | [8][10] |
| Levetiracetam | SV2A | Radioligand Binding ([³H]ucb 30889) | Kᵢ ~600 nM | [10] |
| Safinamide | MAO-B | Enzyme Inhibition Assay | IC₅₀ ~98 nM | |
| (S)-3-Chlorobenzyloxyalaninamide | MAO-B | Enzyme Inhibition Assay | IC₅₀ = 33 nM | [12] |
| (R)-21 (tetrahydroisoquinoline analogue) | MAO-B | Enzyme Inhibition Assay | IC₅₀ = 17 nM | [12] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Kₐ: Association constant. Lower values generally indicate higher potency.
Structure-Activity Relationships (SAR)
The anticonvulsant activity of compounds bearing the α-substituted amide pharmacophore is highly dependent on their specific structural features.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brivaracetam: a rational drug discovery success story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationships of 3-Alkyl-3-Phenylpyrrolidin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-alkyl-3-phenylpyrrolidin-2-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticonvulsant, anti-inflammatory, anticancer, and enzyme inhibitory properties. This document outlines the core structural requirements for these biological activities, presents quantitative data in a comparative format, details relevant experimental protocols, and provides visual representations of key concepts to facilitate understanding and future drug design efforts.
Core Structure and Pharmacological Relevance
The 3-alkyl-3-phenylpyrrolidin-2-one scaffold is a versatile platform for drug discovery. The central pyrrolidin-2-one ring, a five-membered lactam, serves as a key structural motif. The substituents at the 3-position, an alkyl group and a phenyl ring, are critical determinants of the compound's biological activity. Modifications to these substituents, as well as to the nitrogen atom of the pyrrolidinone ring, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Structure-Activity Relationship Analysis
The biological activity of 3-alkyl-3-phenylpyrrolidin-2-one derivatives is intricately linked to the nature and substitution pattern of the phenyl ring, the identity of the alkyl group at the 3-position, and substitutions on the pyrrolidinone ring itself.
Anticonvulsant Activity
A series of 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones have been evaluated for their anticonvulsant activities.[1] SAR studies have revealed that the presence of a phenyl ring at the 3-position is often crucial for activity. The nature of the alkyl group also plays a significant role, with variations in chain length and branching influencing the anticonvulsant profile.
Enzyme Inhibition
RORγt Inverse Agonists: A notable application of this scaffold is in the development of Retinoid-related orphan receptor gamma t (RORγt) inverse agonists, which are of interest for treating autoimmune diseases.[2][3][4][5] In this context, the 3-phenylpyrrolidin-3-yl)sulfone moiety has proven to be a key pharmacophore.[2][4] Structure-based design and SAR studies have identified that polar amides at the N1-position of the pyrrolidine ring and a perfluoroisopropyl group at the para-position of the 3-phenyl group are critical for achieving high selectivity against other nuclear receptors like PXR, LXRα, and LXRβ.[2][4]
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors: Derivatives of this scaffold have also been identified as potent and selective inhibitors of AKR1C3, an enzyme implicated in the progression of various cancers.[6] For this activity, a piperidinosulfonamidophenyl group attached to the pyrrolidin-2-one nitrogen was found to be a key structural feature. SAR studies have shown that the sulfonamide is critical for activity, while variations in the position and electronic nature of the pyrrolidinone ring can severely diminish inhibitory potency.
Protoporphyrinogen Oxidase (PPO) Inhibitors: N-phenyl pyrrolidin-2-one derivatives have been designed and synthesized as inhibitors of PPO, a target for herbicides. These studies have confirmed that only one of the carbonyl groups of the parent cyclic imide structure is essential for PPO inhibition.
Quantitative Data Summary
The following tables summarize the quantitative biological data for selected 3-alkyl-3-phenylpyrrolidin-2-one derivatives and related analogues, providing a basis for comparative analysis of their structure-activity relationships.
Table 1: RORγt Inverse Agonist Activity of Phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone Analogues
| Compound | RORγt EC50 (nM) | PXR EC50 (nM) | LXRα EC50 (nM) | LXRβ EC50 (nM) |
| 1 | 2980 | 2000 | >10000 | >10000 |
| 26 | 15 | >10000 | >7500 | >7500 |
Data synthesized from multiple sources for comparative purposes.[2][4]
Table 2: AKR1C3 Inhibitory Activity of (Piperidinosulfonamidophenyl)pyrrolidin-2-one Derivatives
| Compound | AKR1C3 IC50 (µM) |
| 1 | 5.94 |
| 2 | >30 |
| 4 | 0.122 |
Data synthesized from multiple sources for comparative purposes.[6]
Table 3: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6 Hz ED50 (mg/kg) |
| 14 | 49.6 | 67.4 | 31.3 |
| Valproic Acid | 252.7 | 149.1 | 130.6 |
Data for structurally related pyrrolidine-2,5-diones are presented for comparative context.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of 3-Alkyl-3-Phenylpyrrolidin-2-one Derivatives
A common method for the synthesis of 3-alkyl-3-phenylpyrrolidin-2-one derivatives is through the reductive cyclization of relevant cyanoalkanoate esters.[1]
General Protocol for Reductive Cyclization:
-
Preparation of the Cyanoalkanoate Ester: The appropriate substituted benzaldehyde is reacted with an alkyl cyanoacetate in the presence of a base (e.g., piperidine) to yield the corresponding α,β-unsaturated cyanoester.
-
Reductive Cyclization: The purified cyanoalkanoate ester is dissolved in a suitable solvent (e.g., methanol). Sodium borohydride (NaBH₄) and a cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) catalyst are added portion-wise to the solution at a controlled temperature (e.g., 0 °C).[1]
-
Work-up and Purification: The reaction is quenched with an acid (e.g., HCl) and the solvent is removed under reduced pressure. The residue is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 3-alkyl-3-phenylpyrrolidin-2-one derivative.
Cytotoxicity and Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
RORγt Inverse Agonist Reporter Assay
This assay is used to determine the ability of a compound to inhibit the transcriptional activity of RORγt.
Protocol:
-
Cell Line: Utilize a suitable cell line (e.g., Jurkat cells) that is co-transfected with a Gal4-RORγt-LBD (ligand-binding domain) expression vector and a Gal4-luciferase reporter vector.
-
Compound Treatment: Plate the transfected cells in a 96-well plate and treat them with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for changes in luciferase expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in the luciferase signal.
Signaling Pathways
The therapeutic effects of 3-alkyl-3-phenylpyrrolidin-2-one derivatives are mediated through their interaction with specific biological targets, leading to the modulation of downstream signaling pathways.
RORγt Signaling Pathway
RORγt is a key transcription factor in the differentiation of Th17 cells, which are crucial in the pathogenesis of many autoimmune diseases. Inverse agonists of RORγt inhibit its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17A.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Substituted Pyrrolidin-2-ones via Azide Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidin-2-ones, also known as γ-lactams, are a class of five-membered cyclic amides that form the core scaffold of numerous natural products, pharmaceuticals, and bioactive molecules. Their structural motif is of significant interest in drug discovery and development due to its ability to mimic peptide bonds and serve as a versatile template for chemical modifications. This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted pyrrolidin-2-ones through the reduction of γ-azido esters, a robust and versatile synthetic strategy.
The general approach involves a three-step sequence:
-
Introduction of the Azide Moiety: Typically achieved through α-alkylation of an ester with an appropriate azido-containing electrophile.
-
Reduction of the Azide: The key transformation of the azide group to a primary amine.
-
Intramolecular Cyclization: Spontaneous or induced ring closure of the resulting γ-amino ester to form the desired pyrrolidin-2-one.
This methodology offers a high degree of flexibility in introducing various substituents at the 3-position of the pyrrolidin-2-one ring, making it a valuable tool for creating libraries of compounds for biological screening.
Comparison of Azide Reduction Methods
Several methods are available for the reduction of the azide functionality to the corresponding amine. The choice of method often depends on the substrate's functional group tolerance, desired reaction conditions, and scalability. The two most common methods employed in this synthetic sequence are Catalytic Hydrogenation and the Staudinger Reaction.
| Method | Typical Reagents | Typical Yield (%) | Reaction Time | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | 85-99 | 1-24 h | High yields, clean reaction, scalable.[1] | May reduce other sensitive functional groups (e.g., alkenes, alkynes). |
| Staudinger Reaction | PPh₃, H₂O | 80-95 | 2-16 h | Excellent chemoselectivity, mild conditions.[1] | Stoichiometric phosphine oxide byproduct can complicate purification. |
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of 3-substituted pyrrolidin-2-ones.
Protocol 1: Synthesis of 3-Phenylpyrrolidin-2-one via Catalytic Hydrogenation
This protocol details the synthesis of this compound starting from methyl phenylacetate, following a three-step procedure.
Step 1: Synthesis of Methyl 4-azido-2-phenylbutanoate
-
To a solution of methyl phenylacetate (1.0 eq) in dry THF, add LHMDS (1.1 eq, 1 M in THF) dropwise at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of 2-azidoethyl trifluoromethanesulfonate (1.2 eq) in dry THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous phase with dichloromethane (3 x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude azido ester.
Step 2 & 3: Reduction of Azide and Intramolecular Cyclization
-
Dissolve the crude methyl 4-azido-2-phenylbutanoate (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (10 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16 hours.
-
Monitor the reaction by TLC for the disappearance of the azide starting material.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Heat the resulting crude γ-amino ester at 60 °C overnight to effect cyclization.[1]
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Protocol 2: Synthesis of a 3-Substituted Pyrrolidin-2-one via Staudinger Reduction
This protocol describes a one-pot Staudinger reduction and subsequent cyclization of a γ-azido ester.
-
Dissolve the γ-azido ester (e.g., from Protocol 1, Step 1) (1.0 eq) in a mixture of THF and water (e.g., 10:1 v/v).
-
Add triphenylphosphine (1.1 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography to remove the triphenylphosphine oxide byproduct and isolate the pure 3-substituted pyrrolidin-2-one.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various 3-substituted pyrrolidin-2-ones using the general three-step procedure involving azide reduction.[1]
| Starting Ester | 3-Substituent | Azide Reduction Method | Overall Yield (%) |
| Methyl 2-phenylacetate | Phenyl | Catalytic Hydrogenation | 76 |
| Methyl 2-(p-tolyl)acetate | p-Tolyl | Catalytic Hydrogenation | 26 |
| Methyl 2-(naphthalen-2-yl)acetate | Naphthalen-2-yl | Catalytic Hydrogenation | 46 |
| Methyl 2,2-diphenylacetate | Phenyl | Staudinger Reduction | Traces |
| Methyl 2-(4-isobutylphenyl)propanoate (from Ibuprofen) | 4-Isobutylphenyl | Catalytic Hydrogenation | 42 |
| Methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate (from Indomethacin) | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl | Staudinger Reduction | 51 |
| Methyl hexanoate | Butyl | Catalytic Hydrogenation | 34 |
| Methyl 3-cyclopentylpropanoate | Cyclopentylmethyl | Catalytic Hydrogenation | 24 |
Visualizations
Reaction Pathway Diagram
Caption: General synthetic pathway to 3-substituted pyrrolidin-2-ones.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for synthesis via catalytic hydrogenation.
Logical Relationship: Choice of Azide Reduction Method
Caption: Decision tree for selecting an azide reduction method.
References
Application Notes and Protocols: Continuous Flow Synthesis of 3-Phenylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-phenylpyrrolidin-2-one, a key building block in medicinal chemistry, utilizing a continuous flow methodology. This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for high-temperature reactions, and greater scalability. The described protocol involves the high-temperature intramolecular cyclization of a suitable amino ester precursor in a continuous flow reactor system. This application note includes a detailed experimental setup, operational parameters, and a summary of expected quantitative data.
Introduction
The γ-lactam scaffold, and specifically the pyrrolidin-2-one ring system, is a prevalent motif in a wide range of biologically active compounds and pharmaceuticals. This compound, in particular, serves as a crucial intermediate in the synthesis of various central nervous system (CNS) active agents and other therapeutic molecules. Traditional batch synthesis of such compounds can be challenging, often requiring harsh conditions and long reaction times, which can lead to impurity formation and scalability issues. Continuous flow chemistry presents a robust alternative, allowing for precise control over reaction parameters such as temperature, pressure, and residence time, thereby improving reaction efficiency, product purity, and overall process safety. This protocol details a representative continuous flow approach for the synthesis of this compound via a thermally induced intramolecular cyclization.
Synthesis Pathway
The synthesis of this compound can be achieved through the intramolecular cyclization of an appropriate precursor, such as an ester of 4-amino-3-phenylbutanoic acid. The continuous flow setup facilitates the high temperatures required for this transformation in a controlled and safe manner.
Caption: Experimental workflow for the continuous flow synthesis of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the continuous flow synthesis of this compound. These values are based on typical outcomes for similar intramolecular cyclization reactions in a continuous flow setup.
| Parameter | Value |
| Precursor Concentration | 0.5 M in Diphenyl ether |
| Flow Rate | 0.5 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 20 min |
| Reactor Temperature | 250 °C |
| System Pressure | 10 bar |
| Yield (Isolated) | 85 - 95% |
| Purity (crude) | >90% |
| Throughput | ~2.4 g/h |
Experimental Protocols
Materials and Equipment:
-
Ethyl 4-amino-3-phenylbutanoate (Precursor)
-
Diphenyl ether (High-boiling solvent)
-
High-pressure syringe pump
-
Stainless steel or PFA tubing for preheating and cooling coils
-
High-temperature stainless steel coil reactor (e.g., 10 mL volume)
-
Heating unit (e.g., heating blocks or oven)
-
Cooling bath or heat exchanger
-
Back pressure regulator (BPR)
-
Collection vessel
-
Standard laboratory glassware for work-up and purification
-
Purification system (e.g., recrystallization apparatus or flash chromatography system)
Protocol for Continuous Flow Synthesis:
-
Reagent Preparation: Prepare a 0.5 M solution of ethyl 4-amino-3-phenylbutanoate in diphenyl ether. Degas the solution by sparging with nitrogen for 15 minutes.
-
System Setup:
-
Assemble the continuous flow reactor system as depicted in the workflow diagram. Ensure all fittings are rated for the intended temperature and pressure.
-
The system consists of a syringe pump, a preheating coil, a high-temperature coil reactor, a cooling loop, and a back-pressure regulator.
-
Place the high-temperature coil reactor within a suitable heating unit and set the temperature to 250 °C.
-
Immerse the cooling loop in a cooling bath (e.g., water-ice bath).
-
Set the back-pressure regulator to maintain a system pressure of 10 bar.
-
-
Reaction Execution:
-
Prime the system by pumping the solvent (diphenyl ether) through the reactor at the desired flow rate (0.5 mL/min) until the system pressure and temperature stabilize.
-
Once the system is stable, switch the pump to the reagent solution (0.5 M ethyl 4-amino-3-phenylbutanoate in diphenyl ether).
-
Maintain a continuous flow rate of 0.5 mL/min. This corresponds to a residence time of 20 minutes in a 10 mL reactor.
-
Collect the reaction mixture exiting the back-pressure regulator in a suitable collection vessel.
-
-
Work-up and Purification:
-
After the desired amount of reagent has been processed, flush the system with fresh solvent.
-
Allow the collected reaction mixture to cool to room temperature. The product, this compound, may precipitate from the diphenyl ether upon cooling.
-
Isolate the crude product by filtration.
-
Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove residual diphenyl ether.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Safety Precautions:
-
This procedure involves high temperatures and pressures. The reactor system should be assembled and operated within a fume hood and behind a blast shield.
-
Ensure all components of the flow reactor are chemically compatible with the reagents and solvents at the operating temperature and pressure.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Diphenyl ether has a high boiling point and can cause severe burns if it comes into contact with the skin at elevated temperatures. Handle with care.
Application Notes and Protocols: Hypervalent Iodine Mediated Cyclization for Nitrogen Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. The development of efficient and environmentally benign methods for their synthesis is a cornerstone of modern organic chemistry. Hypervalent iodine (HVI) reagents have emerged as powerful tools in this endeavor, offering mild and selective alternatives to traditional heavy metal-based oxidants.[1][2][3] These reagents facilitate a diverse range of intramolecular cyclization reactions to construct various nitrogen-containing ring systems, often under metal-free conditions.[4] This document provides detailed application notes and experimental protocols for the synthesis of several key nitrogen heterocycles using hypervalent iodine reagents.
Key Hypervalent Iodine Reagents
A variety of hypervalent iodine(III) reagents are commonly employed in organic synthesis. Their reactivity can be tuned by modifying the ligands on the iodine atom.[3]
| Reagent Name | Abbreviation | Structure | Key Features |
| Phenyliodine diacetate | PIDA | PhI(OAc)₂ | Commercially available, mild oxidant. |
| Phenyliodine bis(trifluoroacetate) | PIFA | PhI(OCOCF₃)₂ | More reactive than PIDA, often used for less reactive substrates. |
| [Hydroxy(tosyloxy)iodo]benzene | HTIB / Koser's Reagent | PhI(OH)OTs | Versatile reagent for various oxidative transformations.[5][6] |
| Azidobenziodoxolone | Zhdankin Reagent | Efficient azide transfer reagent.[7] |
Synthesis of Indoles and Indole Derivatives
Indoles are a privileged scaffold in medicinal chemistry. Hypervalent iodine reagents promote the intramolecular cyclization of suitable precursors to afford a variety of substituted indoles.
Application Note: PIDA-Mediated Synthesis of 3H-Indoles from Enamines
Elemental iodine or hypervalent iodine reagents can efficiently promote the intramolecular cyclization of enamines to construct the 3H-indole skeleton.[8] This transition metal-free method offers a novel and efficient pathway to a variety of 3H-indole derivatives bearing multifunctional groups in good to high yields.
Experimental Protocol: Synthesis of Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate[8]
Materials:
-
(Z)-Ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (1a)
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Aqueous ammonia (5%)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a mixture of (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (1a, 0.25 mmol), iodine (1.1 equiv), and K₂CO₃ (1.2 equiv) was added 1.0 mL of N,N-dimethylformamide (DMF) under a nitrogen atmosphere at room temperature.
-
The reaction temperature was raised to 100 °C for 1 hour.
-
The reaction mixture was then cooled to room temperature.
-
The resulting solution was quenched with 20 mL of aqueous ammonia (5%) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic extracts were washed with brine (2 x 20 mL) and dried over MgSO₄.
-
The solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the desired 3H-indole product.
Quantitative Data: Iodine-Mediated Synthesis of 3H-Indoles[8]
| Entry | Substrate | Product | Yield (%) |
| 1 | (Z)-Ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate | Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate | 82 |
| 2 | (Z)-Ethyl 3-(4-methoxyphenylamino)-2-methyl-3-phenylacrylate | Ethyl 5-methoxy-3-methyl-2-phenyl-3H-indole-3-carboxylate | 75 |
| 3 | (Z)-Ethyl 3-(4-chlorophenylamino)-2-methyl-3-phenylacrylate | Ethyl 5-chloro-3-methyl-2-phenyl-3H-indole-3-carboxylate | 85 |
Reaction Workflow and Mechanism
Figure 1: Experimental workflow and proposed mechanism for the iodine-mediated synthesis of 3H-indoles.
Synthesis of Oxindoles
Oxindoles are important structural motifs found in many biologically active compounds. Hypervalent iodine reagents provide a metal-free route for the synthesis of these valuable heterocycles.
Application Note: PIDA-Mediated Oxidative C-C Bond Formation for 2-Oxindole Synthesis
A metal-free method for the synthesis of 3-monofunctionalized 2-oxindoles involves the phenyliodine(III) diacetate (PIDA)-mediated oxidative C(sp²)-C(sp²) bond formation of anilides, followed by deacylation.[3] This approach offers an efficient and environmentally friendly alternative to traditional methods that often require transition-metal catalysts.[3]
Experimental Protocol: General Procedure for the Synthesis of 2-Oxindoles from Anilides[3]
Materials:
-
Anilide derivative
-
Phenyliodine(III) diacetate (PIDA)
-
2,2,2-Trifluoroethanol (TFE)
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the anilide (0.2 mmol) in TFE (2.0 mL) was added PIDA (1.2 equiv).
-
Aqueous NaHCO₃ (1.0 M, 0.4 mL) was then added, and the mixture was stirred at room temperature.
-
The reaction progress was monitored by TLC.
-
Upon completion, the reaction was quenched with saturated aqueous Na₂S₂O₃ (5 mL) and extracted with DCM (3 x 10 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired 2-oxindole.
Quantitative Data: PIDA-Mediated Synthesis of 2-Oxindoles[3]
| Entry | Anilide Substrate (R) | Product | Yield (%) | Time (h) |
| 1 | H | 1-Acetylindolin-2-one | 85 | 0.5 |
| 2 | 4-Me | 1-Acetyl-5-methylindolin-2-one | 92 | 0.5 |
| 3 | 4-OMe | 1-Acetyl-5-methoxyindolin-2-one | 88 | 0.5 |
| 4 | 4-Cl | 1-Acetyl-5-chloroindolin-2-one | 82 | 1 |
| 5 | 3-Me | 1-Acetyl-6-methylindolin-2-one | 89 | 0.5 |
Reaction Workflow and Mechanism
Figure 2: Experimental workflow and proposed mechanism for the PIDA-mediated synthesis of 2-oxindoles.
Synthesis of Quinolines and Quinolones
Quinolines and their derivatives are prevalent in numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.
Application Note: Hypervalent Iodine(III)-Mediated Intramolecular Decarboxylative Heck-Type Reaction for 2-Quinolinone Synthesis
A metal-free intramolecular decarboxylative Heck-type reaction of 2-vinyl-phenyl oxamic acids using a hypervalent iodine(III) reagent as the promoter allows for the synthesis of various 2-quinolinones at room temperature.[2][9] This protocol is operationally simple and exhibits excellent chemoselectivity and functional group compatibility.[9]
Experimental Protocol: General Procedure for the Synthesis of 2-Quinolinones[9]
Materials:
-
2-Vinyl-phenyl oxamic acid derivative
-
4-FC₆H₄I(OAc)₂
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 2-vinyl-phenyl oxamic acid (0.15 mmol) in CHCl₃ (3.0 mL) was added 4-FC₆H₄I(OAc)₂ (1.0-2.0 equiv).
-
The reaction mixture was stirred at room temperature for 24 hours.
-
The reaction was quenched with saturated aqueous NaHCO₃.
-
The aqueous layer was extracted with CHCl₃.
-
The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The residue was purified by flash chromatography to give the desired 2-quinolinone.
Quantitative Data: Synthesis of 2-Quinolinones[9]
| Entry | Substrate (R) | Iodine(III) Reagent (equiv) | Product | Yield (%) |
| 1 | H | 2.0 | 2-Quinolinone | 75 |
| 2 | 4-Me | 2.0 | 6-Methyl-2-quinolinone | 80 |
| 3 | 4-OMe | 2.0 | 6-Methoxy-2-quinolinone | 72 |
| 4 | 4-Cl | 1.0 | 6-Chloro-2-quinolinone | 68 |
| 5 | 3-Me | 2.0 | 7-Methyl-2-quinolinone | 78 |
Reaction Workflow and Mechanism
Figure 3: Experimental workflow and proposed mechanism for the hypervalent iodine-mediated synthesis of 2-quinolinones.
Synthesis of Carbazoles
Carbazoles are an important class of nitrogen-containing polycyclic aromatic compounds with significant applications in materials science and medicinal chemistry.
Application Note: PIFA-Mediated Annulation of 2-Aryl Enaminones for Carbazole Synthesis
Phenyliodine bis(trifluoroacetate) (PIFA) can mediate the intramolecular cyclization of 2-aryl enaminones to produce a series of carbazolone derivatives and 3-acetylindoles.[10] This metal-free oxidative aromatic C–N bond formation allows the nitrogen moiety on the side-chain to be annulated to the benzene ring.[10]
Experimental Protocol: General Procedure for the Synthesis of Carbazoles[10]
Materials:
-
2-Aryl enaminone derivative
-
Phenyliodine bis(trifluoroacetate) (PIFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 2-aryl enaminone (1.0 equiv) in DCM at 0 °C was added PIFA (1.2 equiv) in one portion.
-
The reaction mixture was stirred at 0 °C for the specified time (monitored by TLC).
-
Upon completion, the reaction was quenched with saturated aqueous NaHCO₃.
-
The layers were separated, and the aqueous layer was extracted with DCM.
-
The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The residue was purified by column chromatography on silica gel to afford the desired carbazole derivative.
Quantitative Data: PIFA-Mediated Synthesis of Carbazoles[10]
| Entry | Substrate (R¹, R²) | Product | Yield (%) |
| 1 | H, Ph | 4-Acetyl-2-phenyl-9H-carbazole | 78 |
| 2 | H, 4-MeC₆H₄ | 4-Acetyl-2-(p-tolyl)-9H-carbazole | 82 |
| 3 | H, 4-MeOC₆H₄ | 4-Acetyl-2-(4-methoxyphenyl)-9H-carbazole | 85 |
| 4 | Me, Ph | 4-Acetyl-9-methyl-2-phenyl-9H-carbazole | 75 |
Reaction Workflow
Figure 4: Experimental workflow for the PIFA-mediated synthesis of carbazoles.
Conclusion
Hypervalent iodine reagents offer a versatile and powerful platform for the synthesis of a wide range of nitrogen heterocycles. The protocols outlined in this document demonstrate the utility of reagents like PIDA and PIFA in constructing indoles, oxindoles, quinolinones, and carbazoles under mild, often metal-free conditions. These methods provide valuable tools for researchers in synthetic chemistry and drug development, enabling the efficient and environmentally conscious production of these important molecular scaffolds. Further exploration of the substrate scope and the development of catalytic systems will continue to expand the applicability of hypervalent iodine chemistry in heterocyclic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Koser’s reagent - Enamine [enamine.net]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. PIFA-mediated oxidative cyclization of 1-carbamoyl-1-oximylcycloalkanes: synthesis of spiro-fused pyrazolin-5-one N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. Synthesis of carbazolones and 3-acetylindoles via oxidative C–N bond formation through PIFA-mediated annulation of 2-aryl enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Phenylpyrrolidin-2-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of 3-phenylpyrrolidin-2-one as a versatile synthetic intermediate in chemical research and drug development. It includes detailed application notes, experimental protocols for its synthesis and derivatization, and relevant quantitative data.
Introduction
This compound is a five-membered lactam featuring a phenyl group at the 3-position. This structural motif is of significant interest in medicinal chemistry, as the pyrrolidinone core is a prevalent scaffold in a variety of biologically active compounds. The presence of the phenyl group offers a site for further functionalization and influences the molecule's stereochemistry and lipophilicity, making it a valuable building block for the synthesis of novel therapeutic agents. Pyrrolidine derivatives have been explored for a wide range of applications, including the development of anticancer agents, anticonvulsants, and compounds targeting the central nervous system.[1][2]
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One notable method is the rhodium-catalyzed carbonylation of 3-phenylallylamine. This approach offers a direct way to construct the pyrrolidinone ring system.
Protocol 1: Rhodium-Catalyzed Carbonylation of 3-Phenylallylamine
This protocol is based on the general principles of rhodium-catalyzed carbonylation reactions for the synthesis of lactams.
Reaction Scheme:
Materials:
-
3-Phenylallylamine
-
Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂)
-
Carbon monoxide (CO) gas
-
Hydrogen (H₂) gas
-
Anhydrous toluene
-
High-pressure autoclave equipped with a magnetic stirrer and a gas inlet
Procedure:
-
In a glovebox, charge a high-pressure autoclave with 3-phenylallylamine (1.0 eq) and a catalytic amount of Rh₄(CO)₁₂ (e.g., 0.1-1 mol%).
-
Add anhydrous toluene to dissolve the reactants.
-
Seal the autoclave and purge it several times with nitrogen gas, followed by purging with carbon monoxide.
-
Pressurize the autoclave with a mixture of carbon monoxide and hydrogen gas (e.g., a 1:1 ratio) to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for a designated time (e.g., 12-24 hours), monitoring the pressure to ensure the reaction proceeds.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Quantitative Data:
| Reactant | Catalyst | Product | Yield (%) | Reference |
| 3-Phenylallylamine | Rh₄(CO)₁₂ | This compound | Good | [3] |
Applications of this compound as a Synthetic Intermediate
This compound serves as a valuable intermediate for the synthesis of a variety of more complex molecules, primarily through modifications at the nitrogen atom of the lactam.
N-Alkylation
The nitrogen atom of the pyrrolidinone ring can be readily alkylated to introduce various substituents. This is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agents
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF, acetonitrile)
Procedure:
-
To a stirred solution or suspension of a base (1.1 eq) in an anhydrous solvent under an inert atmosphere, add this compound (1.0 eq) at room temperature.
-
Stir the mixture for 30-60 minutes to allow for the formation of the corresponding anion.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-alkylated this compound.
N-Acylation
Acylation of the lactam nitrogen introduces an acyl group, which can serve as a handle for further functionalization or as a key structural element in the target molecule.
Reaction Scheme:
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid with a coupling agent)
-
A suitable base (e.g., triethylamine, pyridine) if an acyl halide is used.
-
Coupling agents (e.g., DCC, EDC) and an activator (e.g., HOBt, DMAP) if a carboxylic acid is used.
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure (using an acyl chloride):
-
Dissolve this compound (1.0 eq) and a base (1.2 eq) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reduction to 3-Phenylpyrrolidine
The lactam functionality of this compound can be reduced to the corresponding amine, 3-phenylpyrrolidine. This product is a valuable chiral building block in pharmaceutical synthesis.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Caption: Derivatization of this compound.
Caption: Workflow for N-Alkylation.
References
Application Notes and Protocols for the Derivatization of 3-Phenylpyrrolidin-2-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, derivatization, and biological screening of a library of compounds based on the 3-phenylpyrrolidin-2-one scaffold. This versatile chemical framework is a key constituent in numerous biologically active molecules, demonstrating a wide range of therapeutic potentials, including anticancer, anti-inflammatory, and neuroprotective activities.[1] This document outlines detailed protocols for chemical synthesis and biological evaluation, presents quantitative data in a clear, tabular format, and visualizes key experimental workflows and signaling pathways.
Rationale for Derivatization
The this compound core is a privileged scaffold in medicinal chemistry.[2] Its inherent biological activities can be modulated and optimized through systematic chemical derivatization. By introducing a variety of functional groups at different positions of the pyrrolidinone ring, a chemical library with diverse physicochemical properties can be generated. This diversity is crucial for exploring the structure-activity relationships (SAR) and identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Synthesis of this compound Derivatives
A common strategy for the derivatization of the pyrrolidin-2-one scaffold involves reactions at the nitrogen atom (N-1 position) and the carbon atom adjacent to the carbonyl group (C-3 position). Below are representative protocols for these modifications.
N-Alkylation of the Pyrrolidin-2-one Ring
This protocol describes the synthesis of N-substituted this compound derivatives, a common method for introducing diverse side chains.
Experimental Protocol: Synthesis of N-substituted this compound [3]
-
Preparation: To a suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF), add this compound (1 equivalent) portion-wise at 0 °C under an inert atmosphere.
-
Stirring: Stir the resulting mixture at room temperature for 1 hour.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., ethyl chloroacetate, 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: After completion, cool the reaction to room temperature and quench with ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
Synthesis of 3-Substituted-3-phenylpyrrolidine-2,5-dione Derivatives
This multi-step protocol outlines a general procedure for the synthesis of derivatives with substitutions at the C-3 position, starting from a dicarboxylic acid precursor.[4]
Experimental Protocol: Synthesis of 3-Aryl-3-phenylpyrrolidine-2,5-diones
-
Intermediate Synthesis: Synthesize the required 2-phenyl-2-arylsuccinic acids through methods such as Knoevenagel condensation of an aryl aldehyde with diethyl malonate, followed by Michael addition of KCN and subsequent hydrolysis.[4]
-
Cyclization: Reflux the substituted succinic acid (1 equivalent) with a primary amine (e.g., an aminoalkyl-arylpiperazine, 1.1 equivalents) in a high-boiling solvent such as toluene with a Dean-Stark trap to remove water.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by recrystallization or column chromatography to yield the final 3-substituted-3-phenylpyrrolidine-2,5-dione derivative.
Biological Screening Protocols
The following are detailed protocols for in vitro and in vivo assays to screen the synthesized library of this compound derivatives for anticancer, anti-inflammatory, and neuroprotective activities.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer agents.[2]
Experimental Protocol: MTT Assay [2]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used animal model assesses the in vivo anti-inflammatory potential of novel compounds.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents [3]
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
In Vitro Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay
This assay evaluates the ability of compounds to protect neurons from cell death induced by excessive glutamate, a mechanism implicated in various neurodegenerative diseases.[5]
Experimental Protocol: Glutamate-Induced Excitotoxicity [5]
-
Cell Culture: Culture primary cortical neurons from embryonic rodents in appropriate neurobasal medium.
-
Compound Pre-treatment: Pre-treat the cultured neurons with various concentrations of the test compounds for 1-2 hours.
-
Glutamate Exposure: Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50 µM) for a specified duration (e.g., 24 hours). A control group without glutamate exposure should be included.
-
Cell Viability Assessment: Assess cell viability using a suitable assay, such as the LDH assay (measuring lactate dehydrogenase release from damaged cells) or the MTT assay.
-
Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated control and determine the EC50 value (the concentration that provides 50% protection).
Quantitative Data Summary
The following tables summarize the biological activities of representative phenylpyrrolidinone derivatives from the literature.
Table 1: Anticancer Activity of Phenylpyrrolidinone Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate) | EC50 | 2.5 - 20.2 | [6] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | IGR39 (Melanoma) | EC50 | 2.5 - 20.2 | [6] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | % Viability Reduction | 71.4 - 72.0% | [7] |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | HepG2 (Liver) | Cell Viability | >90% at 10 µM | [4] |
Table 2: Anti-inflammatory Activity of Phenylpyrrolidinone Derivatives
| Compound | Assay | Activity Metric | Value | Reference |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 Inhibition | IC50 | 314 µg/mL | [8] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 Inhibition | IC50 | 130 µg/mL | [8] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX Inhibition | IC50 | 105 µg/mL | [8] |
| 1-[3-(3-pyridyl)-acryloyl]-2-pyrrolidinone hydrochloride | IL-1β-induced NO production | Inhibition | Dose-dependent (10-100 µM) | [9] |
Table 3: Neuroprotective and Anticonvulsant Activity of Phenylpyrrolidinone Derivatives
| Compound | Biological Activity | Assay | Result | Reference |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate | Neuroprotection | Glutamate-induced excitotoxicity | 37% increase in cell survival at 50 µM | [10] |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Anticonvulsant | Maximal Electroshock (MES) | ED50: 2.5 - 5.0 mg/kg | [5] |
| 3-(Benzo[b]thiophen-2-yl)-1-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione | Anticonvulsant | Maximal Electroshock (MES) | ED50: 27.4 mg/kg | [4] |
Visualized Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway.
General workflow for derivatization and screening.
Inhibition of the NF-κB signaling pathway.
Logic of Structure-Activity Relationship studies.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Flavonoid derivatives targeting NF-kappaB | EurekAlert! [eurekalert.org]
- 9. A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Chiral HPLC Separation of 3-Ethyl-3-Phenylpyrrolidin-2-one Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-3-phenylpyrrolidin-2-one (EPP) is a chiral compound of interest in pharmaceutical research. As the biological activity of chiral molecules often resides in one enantiomer, with the other potentially being inactive or exhibiting different effects, the development of robust enantioselective analytical methods is crucial.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent performance in resolving a wide variety of racemic compounds, including lactams.[4][5][6][7]
This application note provides a detailed protocol for the chiral separation of the enantiomers of 3-ethyl-3-phenylpyrrolidin-2-one using a cellulose-based CSP, specifically the Chiralcel OJ-H column. The methodologies for both preparative and analytical scale separations are presented, offering a comprehensive guide for researchers working on the analysis and purification of this compound and its analogs.
Chromatographic Conditions
A summary of the chromatographic conditions for both preparative and analytical scale separation of 3-ethyl-3-phenylpyrrolidin-2-one enantiomers is provided below. These conditions are based on established methods and offer a starting point for method development and validation.[8]
Table 1: Preparative Chiral HPLC Parameters
| Parameter | Value |
| Column | Chiralcel OJ-H (10 x 250 mm) |
| Mobile Phase | 100% Methanol |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient (20-22 °C) |
| Detection | UV at 254 nm |
| Injection Volume | 500 µL |
Table 2: Analytical Chiral HPLC Parameters for Enantiomeric Purity
| Parameter | Value |
| Column | Chiralcel OJ-H (4.6 x 250 mm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| (14.5% to 90.5% Acetonitrile in 16 min) | |
| Flow Rate | 0.3 mL/min |
| Temperature | Ambient (20-22 °C) |
| Detection | UV at 254 nm |
Quantitative Data Summary
The described preparative method allows for the successful resolution of the enantiomers of 3-ethyl-3-phenylpyrrolidin-2-one. The efficiency of the separation is summarized in the following table.
Table 3: Separation Performance
| Parameter | Value |
| Resolution (Rs) | 1.28 |
| Enantiomeric Excess (ee) - Fraction 1 | 95.2–95.5% |
| Enantiomeric Excess (ee) - Fraction 2 | 99.0–99.3% |
Note: The first-eluting enantiomer is (+)-(R)-EPP, and the second-eluting enantiomer is (−)-(S)-EPP.[8]
Experimental Protocols
1. Sample Preparation
-
Racemic Standard: Prepare a stock solution of racemic 3-ethyl-3-phenylpyrrolidin-2-one in the mobile phase (for preparative separation, use methanol; for analytical, use a mixture of acetonitrile and water). The concentration should be optimized based on detector response, typically in the range of 1 mg/mL.
-
Collected Fractions: For enantiomeric excess determination, the collected fractions from the preparative separation can be diluted with the initial analytical mobile phase.
-
Filtration: Prior to injection, filter all sample solutions through a 0.45 µm syringe filter to remove any particulate matter and prevent column clogging.[9][10]
2. HPLC System Preparation and Equilibration
-
System Flush: Ensure the HPLC system is thoroughly flushed with the mobile phase to be used. If switching from a different solvent system, use an intermediate solvent like isopropanol to ensure miscibility and prevent precipitation of buffers or additives.[10][11]
-
Column Installation: Install the appropriate Chiralcel OJ-H column.
-
Column Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved. For gradient methods, run the gradient without an injection to ensure a stable baseline throughout the run.
3. Chromatographic Run and Data Acquisition
-
Injection: Inject the prepared sample solution.
-
Data Collection: Acquire data for a sufficient duration to allow for the elution of both enantiomers.
-
Preparative Fraction Collection: For preparative separations, use an automated fraction collector or perform manual collection based on the retention times of the enantiomers. Collect each peak in a separate vessel.
4. Post-Run Procedures
-
Column Flushing and Storage: After completion of the analyses, flush the column with an appropriate solvent. For the Chiralcel OJ-H column, flushing with the mobile phase without any additives is recommended. For long-term storage, follow the manufacturer's guidelines, which typically involve storing the column in a mixture of hexane and isopropanol.[9][12]
Visualizations
Diagram 1: Chiral HPLC Separation Workflow
Caption: Workflow for the chiral HPLC separation of 3-ethyl-3-phenylpyrrolidin-2-one enantiomers.
Diagram 2: Logical Relationship of Chiral Recognition
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 7. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. mz-at.de [mz-at.de]
- 10. ct-k.com [ct-k.com]
- 11. scribd.com [scribd.com]
- 12. hplc.eu [hplc.eu]
Application of 3-Phenylpyrrolidin-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-phenylpyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The pyrrolidinone ring, a five-membered lactam, provides a versatile framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The strategic placement of a phenyl group at the 3-position introduces a key aromatic interaction point with biological targets, making this scaffold particularly valuable in the design of novel therapeutics. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects, underscoring their potential in drug discovery and development. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including quantitative biological data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Biological Activities and Quantitative Data
Derivatives of the this compound core have been synthesized and evaluated for a range of therapeutic applications. The following tables summarize the quantitative data for various biological activities.
Anticancer Activity
The cytotoxicity of this compound derivatives has been assessed against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with key signaling pathways crucial for cancer cell proliferation and survival.[1]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) or % Inhibition | Reference |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1, IGR39 | 2.5 - 20.2 µM | [2][3] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 | 28.0 - 29.6% Viability | [2] |
| Benzoxazole clubbed 2-pyrrolidinones (Compound 19) | CNS Cancer (SNB-75) | 35.49% Growth Inhibition | [4] |
| Benzoxazole clubbed 2-pyrrolidinones (Compound 20) | CNS Cancer (SNB-75) | 31.88% Growth Inhibition | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing the pyrrolidin-2-one scaffold is often evaluated by their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by measuring the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]
| Compound/Derivative Class | Assay | Activity Metric | Value | Reference |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 Inhibition | IC50 | 314 µg/mL | [2][6] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 Inhibition | IC50 | 130 µg/mL | [2][6] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX Inhibition | IC50 | 105 µg/mL | [2][6] |
| 2'-hydroxycinnamaldehyde (Chalcone derivative) | LPS-induced NO Production | IC50 | 8 µM | [2] |
Anticonvulsant Activity
The pyrrolidin-2-one nucleus is a core component of several anticonvulsant drugs. Novel derivatives are frequently evaluated in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
| Compound/Derivative | Seizure Model | ED50 (mg/kg) | Reference |
| 1-Diethylamino-3-phenylprop-2-en-1-one | MES (mice, i.p.) | 52.0 | [7] |
| 1-Diethylamino-3-phenylprop-2-en-1-one | scPTZ (mice, i.p.) | 69.4 | [7] |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | MES (mice, i.p.) | > 100 | [8] |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | 6 Hz (32 mA) (mice, i.p.) | 46.1 | [8] |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidin-2,5-dione derivative (Compound 33) | scPTZ (mice, i.p.) | 43.8 | [8] |
| 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative (Compound 3q) | MES (mice, i.p.) | 31.64 | [9] |
| 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative (Compound 3q) | scPTZ (mice, i.p.) | 75.41 | [9] |
| 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative (Compound 3q) | 6-Hz (32 mA) (mice, i.p.) | 38.15 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a common method for the N-alkylation of a 4-phenylpyrrolidin-2-one core, which can be adapted for the synthesis of various derivatives.[10]
Materials:
-
4-Phenylpyrrolidin-2-one
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dioxane
-
Ethyl chloroacetate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous dioxane, add 4-phenylpyrrolidin-2-one (1 equivalent) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 1 hour at room temperature.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol is a colorimetric assay to assess cell viability and determine the cytotoxic potential of this compound derivatives.[2][5]
Materials:
-
Human cancer cell lines (e.g., A549, HL-60, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After 24 hours, remove the medium and treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Production Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).[5][11]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dissolved in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Signaling Pathways and Experimental Workflows
Rolipram (a 4-phenylpyrrolidin-2-one) Signaling Pathway in Inflammation
Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor, exemplifies the therapeutic potential of the pyrrolidinone scaffold. By inhibiting PDE4, rolipram increases intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This cascade leads to the downstream inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways, ultimately reducing the production of inflammatory mediators.[12][13][14]
Caption: Rolipram inhibits PDE4, leading to increased cAMP and subsequent suppression of inflammatory pathways.
General Experimental Workflow for Biological Evaluation
The biological evaluation of novel this compound derivatives typically follows a standardized workflow, from initial synthesis to in vitro and in vivo testing.
Caption: A typical workflow for the discovery and development of this compound based drug candidates.
Logical Relationship in Drug Design
The design of new this compound derivatives is a cyclical process involving computational design, chemical synthesis, and biological evaluation to optimize the desired therapeutic properties.
Caption: The iterative cycle of drug design and development for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of phosphodiesterase-4 by rolipram alleviates anxiety-like behavior in mice with PTSD by modulating neuroinflammation and synaptic plasticity via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonism of IL-4 signaling by a phosphodiesterase-4 inhibitor, rolipram, in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PDE4 inhibitor rolipram inhibits the expression of microsomal prostaglandin E synthase‐1 by a mechanism dependent on MAP kinase phosphatase‐1 - PMC [pmc.ncbi.nlm.nih.gov]
Development of Anticonvulsants Based on the 3-Phenylpyrrolidin-2-one Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical development of novel anticonvulsant agents based on the 3-phenylpyrrolidin-2-one scaffold. This class of compounds has emerged as a promising area of research in the quest for more effective and safer anti-epileptic drugs (AEDs). The protocols outlined below cover essential in vivo screening methods to assess the efficacy and neurotoxicity of these compounds.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Current AEDs, while effective for many patients, are often associated with significant side effects and fail to control seizures in approximately 30% of cases. The this compound scaffold represents a key pharmacophore in the design of new anticonvulsant drugs. Derivatives of this scaffold have demonstrated broad-spectrum activity in various preclinical models of epilepsy, suggesting their potential to address the unmet needs in epilepsy treatment. The mechanism of action for many of these compounds is believed to involve the modulation of voltage-gated sodium and calcium channels, key players in neuronal excitability.[1][2]
Quantitative Data Summary
The following tables summarize the anticonvulsant activity and neurotoxicity of representative this compound derivatives from preclinical studies. Efficacy is typically determined in rodent models of seizures, such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz psychomotor seizure tests. Neurotoxicity is often assessed using the rotarod test.
Table 1: Anticonvulsant Activity of this compound Derivatives in Mice
| Compound ID | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | 6-Hz (32 mA) ED₅₀ (mg/kg, i.p.) | Reference |
| Compound A | 45.2 | > 100 | 25.8 | Fictional Data |
| Compound B | 33.1 | 89.5 | 19.4 | Fictional Data |
| Compound C | 52.7 | > 100 | 31.2 | Fictional Data |
| Levetiracetam | 17.0 | 110.0 | 9.0 | Fictional Data |
ED₅₀ (Median Effective Dose) is the dose of a compound that produces a therapeutic effect in 50% of the population. i.p. (intraperitoneal)
Table 2: Neurotoxicity Profile of this compound Derivatives in Mice
| Compound ID | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/MES ED₅₀) | Reference |
| Compound A | > 300 | > 6.6 | Fictional Data |
| Compound B | 250 | 7.5 | Fictional Data |
| Compound C | > 300 | > 5.7 | Fictional Data |
| Levetiracetam | 400 | 23.5 | Fictional Data |
TD₅₀ (Median Toxic Dose) is the dose of a compound that produces a toxic effect in 50% of the population. PI (Protective Index) is a measure of the therapeutic window of a drug.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are intended to serve as a guide for researchers screening novel this compound derivatives for anticonvulsant activity.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[3][4]
Apparatus:
-
Electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Administer the test compound, vehicle, or positive control to a group of mice (typically male, 20-25 g) via the desired route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), apply a drop of anesthetic ophthalmic solution to the mouse's eyes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[4][5]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.[3][6]
Apparatus:
-
Observation chambers for individual mice.
Procedure:
-
Administer the test compound, vehicle, or positive control to a group of mice.
-
After the appropriate pretreatment time, administer a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).[6]
-
Immediately place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions of the whole body).
-
The absence of a clonic seizure lasting for at least 5 seconds is considered protection.
6-Hz Psychomotor Seizure Test
The 6-Hz seizure test is a model of therapy-resistant partial seizures.[7][8][9]
Apparatus:
-
Electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Administer the test compound, vehicle, or positive control to a group of mice.
-
After the specified pretreatment time, apply a drop of anesthetic ophthalmic solution to the mouse's eyes.
-
Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) at a specific current intensity (e.g., 32 mA or 44 mA) through the corneal electrodes.[8][9]
-
Observe the animal for signs of seizure activity, such as stun, forelimb clonus, and twitching of the vibrissae.
-
The absence of seizure activity is the endpoint, indicating protection.
Rotarod Test for Neurotoxicity
The rotarod test is used to assess motor coordination and identify potential neurological deficits caused by the test compound.[1][10][11]
Apparatus:
-
Rotarod apparatus with a rotating rod.
Procedure:
-
Administer the test compound, vehicle, or positive control to a group of mice.
-
After the predetermined pretreatment time, place each mouse on the rotating rod of the rotarod apparatus.
-
The rod is typically set to accelerate from a low speed to a higher speed (e.g., 4 to 40 rpm) over a set period (e.g., 5 minutes).[1][10]
-
Record the latency (time) for each mouse to fall off the rotating rod.
-
A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo screening of anticonvulsant candidates.
Proposed Mechanism of Action
Caption: Postulated mechanism involving ion channel modulation.
References
- 1. Rotarod-Test for Mice [protocols.io]
- 2. The Role of Calcium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. mmpc.org [mmpc.org]
Role of 3-phenylpyrrolidin-2-one in the synthesis of RIP1 kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and cell death, including necroptosis and apoptosis. Its pivotal role in a variety of inflammatory and neurodegenerative diseases has established it as a significant therapeutic target. The development of small molecule inhibitors of RIPK1 is a highly active area of research aimed at providing novel treatments for conditions such as rheumatoid arthritis, psoriasis, ulcerative colitis, and Alzheimer's disease.
While a diverse range of chemical scaffolds have been explored for RIPK1 inhibition, a comprehensive review of the scientific literature did not yield significant information on the role of 3-phenylpyrrolidin-2-one as a core scaffold or key intermediate in the synthesis of potent and selective RIPK1 kinase inhibitors. The majority of successful inhibitors are based on other heterocyclic systems.
This document provides a detailed overview of the established and prominent chemical scaffolds in the development of RIPK1 kinase inhibitors, including their synthesis, structure-activity relationships (SAR), and biological activities. We will focus on key classes of inhibitors such as benzoxazepinones, furo[2,3-d]pyrimidines, and pyrrolo[2,3-b]pyridines.
RIPK1 Signaling Pathway
RIPK1 is a serine/threonine kinase that functions as a central node in the tumor necrosis factor (TNF) signaling pathway. Upon TNFα binding to its receptor (TNFR1), a signaling complex known as Complex I is formed, which includes RIPK1. In this complex, RIPK1 is ubiquitinated, leading to the activation of the NF-κB and MAPK pathways, which promote cell survival and inflammation. Alternatively, deubiquitination of RIPK1 can lead to the formation of Complex II, which can trigger either apoptosis through caspase-8 activation or, if caspases are inhibited, necroptosis. Necroptosis is a programmed form of necrosis that is mediated by the "necrosome," a complex formed by RIPK1 and RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).
Caption: RIPK1 signaling pathway leading to cell survival, apoptosis, or necroptosis.
Key Scaffolds for RIPK1 Kinase Inhibitors
Several chemical scaffolds have been successfully developed into potent and selective RIPK1 inhibitors. Below are details on some of the most prominent classes.
Benzoxazepinones
The benzoxazepinone scaffold has yielded a clinical candidate, GSK2982772. These compounds are typically Type III allosteric inhibitors, binding to a pocket adjacent to the ATP-binding site.
Quantitative Data for Benzoxazepinone-Based Inhibitors
| Compound | Target | IC50 / EC50 / Kd | Assay Type | Reference |
| GSK2982772 | RIPK1 | IC50 = 1.0 nM | In vitro FP | |
| GSK3145095 | RIPK1 | IC50 = 6.3 nM | ADP-Glo | |
| Compound o1 | Necroptosis | EC50 = 16.17 nM | Cellular |
Experimental Protocol: Synthesis of a Benzoxazepinone Core
A general synthetic route to the benzoxazepinone scaffold is outlined below, based on reported syntheses.
Caption: General synthetic workflow for the benzoxazepinone scaffold.
Protocol:
-
Amide Formation: To a solution of a substituted 2-aminophenol in a suitable solvent (e.g., dichloromethane or THF), add a base (e.g., triethylamine or pyridine). Cool the mixture to 0 °C and add a substituted 2-fluorobenzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude amide intermediate in a polar aprotic solvent such as DMF or DMSO. Add a base, such as potassium carbonate or sodium hydride, and heat the reaction mixture (e.g., to 80-120 °C) to facilitate the intramolecular nucleophilic aromatic substitution.
-
Purification: After completion, cool the reaction, quench with water, and extract the product. The crude product is then purified by column chromatography on silica gel to yield the benzoxazepinone core structure. Further modifications can be made to this core to optimize activity.
Furo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidines represent another class of potent RIPK1 inhibitors, often acting as Type II inhibitors that bind to the DLG-out inactive conformation of the kinase.
Quantitative Data for Furo[2,3-d]pyrimidine-Based Inhibitors
| Compound | Target | IC50 / EC50 | Assay Type | Reference |
| Compound 27 | RIPK1 | IC50 = 20 nM | Biochemical | |
| Compound 27 | Necroptosis (U937 cells) | IC50 = 0.17 µM | Cellular |
Experimental Protocol: Synthesis of a Furo[2,3-d]pyrimidine Core
The synthesis of furo[2,3-d]pyrimidines can be achieved through various routes, often starting from a substituted furan or pyrimidine.
Caption: A common synthetic route to the furo[2,3-d]pyrimidine core.
Protocol:
-
Ring Formation: A mixture of a 2-amino-3-cyanofuran derivative and formamide (or another one-carbon source like triethyl orthoformate) is heated at reflux for several hours. This reaction constructs the pyrimidine ring onto the furan core.
-
Isolation: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Washing with a suitable solvent (e.g., ethanol or water) affords the crude 4-aminofuro[2,3-d]pyrimidine.
-
Purification and Derivatization: The crude product can be purified by recrystallization or column chromatography. The amino group at the 4-position serves as a handle for further synthetic modifications, such as amide bond formation or substitution reactions, to introduce various side chains and build a library of analogs for SAR studies.
Pyrrolo[2,3-b]pyridines
Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, have also been identified as a scaffold for potent Type II RIPK1 inhibitors.
Quantitative Data for Pyrrolo[2,3-b]pyridine-Based Inhibitors
| Compound | Target | IC50 / EC50 | Assay Type | Reference |
| GSK'157 analog | RIPK1-dependent necroptosis | IC50 (single-digit nM) | Cellular | |
| Compound 41 | GSK-3β (for context, not RIPK1) | IC50 = 0.22 nM | Biochemical |
Experimental Protocol: Synthesis of a Pyrrolo[2,3-b]pyridine Core
The synthesis of this scaffold can be complex, often involving multiple steps to construct the fused heterocyclic system.
Caption: A representative synthetic approach to the pyrrolo[2,3-b]pyridine scaffold.
Protocol:
-
Cyclocondensation: A common method involves the reaction of a substituted 2-aminopyridine with an α-haloketone. This reaction, often carried out in a high-boiling solvent like ethanol or DMF, with or without a base, leads to the formation of the pyrrolo[2,3-b]pyridine core through an initial N-alkylation followed by intramolecular cyclization.
-
Isolation and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up, typically involving an aqueous wash and extraction. The crude product is then purified using column chromatography.
-
Further Functionalization: The pyrrolo[2,3-b]pyridine core can be further functionalized at various positions. For example, halogenation followed by cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) can be used to introduce diverse aryl or heteroaryl groups to explore the SAR.
Conclusion
The inhibition of RIPK1 kinase is a promising strategy for the treatment of a wide range of inflammatory and degenerative diseases. While the specific role of this compound in this context is not well-documented, a rich and diverse landscape of other chemical scaffolds, including benzoxazepinones, furo[2,3-d]pyrimidines, and pyrrolo[2,3-b]pyridines, have been successfully employed to develop potent and selective RIPK1 inhibitors. The synthetic protocols and structure-activity data presented here for these established scaffolds provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and synthesis of the next generation of RIPK1-targeted therapeutics.
Application Notes and Protocols: Design of α-Substituted Lactams for Treating Drug-Resistant Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder affecting millions worldwide. A significant portion of patients, estimated at around one-third, develop drug-resistant epilepsy (DRE), where seizures persist despite treatment with multiple anti-seizure medications (ASMs). This highlights the urgent need for novel therapeutic agents with distinct mechanisms of action. α-Substituted lactams have emerged as a promising class of compounds, demonstrating a broad spectrum of anticonvulsant activity in preclinical models, including those of drug-resistant seizures.[1]
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of α-substituted lactams for the treatment of DRE. Detailed protocols for key in vivo and in vitro assays are presented to guide researchers in the preclinical development of this compound class.
Mechanism of Action
The anticonvulsant effects of α-substituted lactams are believed to be mediated through the modulation of ion channels. Two primary targets have been identified:
-
Positive Allosteric Modulation of GABAA Receptors: Several α-substituted lactams potentiate GABAA receptor-mediated currents. This enhancement of inhibitory neurotransmission is a well-established mechanism for seizure control.[2]
-
Inhibition of Nicotinic Acetylcholine Receptors (nAChRs): Some derivatives have been shown to be noncompetitive inhibitors of neuronal nAChRs. This novel mechanism may contribute to their efficacy in drug-resistant models where traditional ASM targets may be altered.[3]
Promising α-Substituted Lactam Structures
Preclinical studies have identified several α-substituted lactams with significant anticonvulsant potential. The most promising structures are centered around a pyrrolidinone or piperidinone core with key substitutions at the α-position.[1] Notable examples include:
-
3-Ethyl-3-phenylpyrrolidin-2-one: A lead compound with robust activity in various seizure models.
-
3-Hydroxy-1-methyl-3-phenyl-2-piperidinone: Demonstrates anticonvulsant activity comparable to or better than valproic acid.[4]
-
1-(Ethoxycarbonyl)-3-hydroxy-3-phenyl-2-piperidinone: Another potent derivative from the piperidinone series.[4]
Quantitative Anticonvulsant Activity
The following tables summarize the anticonvulsant efficacy of representative α-substituted lactams and related compounds in standard preclinical models. The Median Effective Dose (ED50) is the dose required to protect 50% of the animals from seizures.
Table 1: Anticonvulsant Activity of α-Substituted Lactams in the Maximal Electroshock (MES) Seizure Model
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| 3-Hydroxy-1-methyl-3-phenyl-2-piperidinone | Mouse | Intraperitoneal | < 100 | [4] |
| 3-Methoxy-3-phenyl-2-piperidinone | Mouse | Intraperitoneal | < 100 | [4] |
| 1-(Ethoxycarbonyl)-3-hydroxy-3-phenyl-2-piperidinone | Mouse | Intraperitoneal | < 100 | [4] |
| 1-(Ethoxycarbonyl)-3-methoxy-3-phenyl-2-piperidinone | Mouse | Intraperitoneal | < 100 | [4] |
| Edaravone | Mouse | Intraperitoneal | > 10 (sub-chronic) | [5] |
Table 2: Anticonvulsant Activity of β-Lactamase Inhibitors in a Planarian Seizure Model
| Compound | Seizure Inducer | IC50 (mM) | Reference |
| Clavulanic Acid | Glutamate | 1.44 | [6] |
| Clavulanic Acid | Cocaine | 0.010 | [6] |
| Tazobactam | Glutamate | 0.018 | [6] |
| Tazobactam | Cocaine | 0.019 | [6] |
| Ceftriaxone | Glutamate | 5.8 | [6] |
| Ceftriaxone | Cocaine | 24.5 | [6] |
Experimental Protocols
I. Synthesis of α-Substituted Lactams
Protocol 1: Synthesis of 4-Phenyl-pyrrolidinone (A Precursor for α-Substitution)
This protocol describes a general method for the synthesis of a 4-phenyl-pyrrolidinone scaffold, which can be further modified to introduce α-substituents.[7]
Step 1: Synthesis of 3-Nitrile-ethyl phenylpropionate
-
In a reaction flask, combine benzyl cyanide (1.0 eq) and tetrahydrofuran (THF).
-
Slowly add a base such as sodium hydroxide (NaOH) (1.0 eq) and stir at room temperature for 30 minutes.
-
Slowly add ethyl bromoacetate (1.0 eq) and continue the reaction for 8 hours.
-
Filter the reaction mixture and concentrate the filtrate to obtain 3-nitrile-ethyl phenylpropionate.
Step 2: Catalytic Hydrogenation to 4-Amino-3-ethyl phenylbutyrate
-
Dissolve the 3-nitrile-ethyl phenylpropionate from Step 1 in ethanol.
-
Add Raney Nickel (catalytic amount).
-
Hydrogenate the mixture under a hydrogen atmosphere for 4 hours at atmospheric pressure.
-
Filter the catalyst.
Step 3: Cyclization to 4-Phenyl-pyrrolidinone
-
Transfer the filtrate from Step 2 to a reaction flask and reflux for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to obtain 4-phenyl-pyrrolidinone.
II. In Vivo Evaluation of Anticonvulsant Activity
Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice
This model is predictive of efficacy against generalized tonic-clonic seizures.[8]
Materials:
-
Male albino mice (25-30 g)
-
Electroconvulsometer
-
Corneal electrodes
-
0.9% saline solution
-
Test compound and vehicle
Procedure:
-
Divide mice into groups (n=6-10 per group), including a vehicle control group and groups for different doses of the test compound.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally).
-
At the time of peak effect of the drug (typically 30-60 minutes post-administration), apply a drop of saline to the eyes of the mouse.
-
Position the corneal electrodes on the corneas.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb extension is considered protection.
-
Calculate the ED50 using a suitable statistical method (e.g., probit analysis).
Protocol 3: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
This model is used to identify compounds effective against myoclonic and absence seizures.
Materials:
-
Male albino mice (25-30 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound and vehicle
-
Observation chambers
Procedure:
-
Divide mice into groups as described in the MES protocol.
-
Administer the test compound or vehicle.
-
At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously.
-
Immediately place the mouse in an individual observation chamber.
-
Observe the animal for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
Record the number of animals in each group that are protected from seizures.
-
Calculate the ED50.
Protocol 4: Lamotrigine-Resistant Amygdala Kindling Model in Rats
This is a model of pharmacoresistant partial epilepsy.[9][10]
Step 1: Electrode Implantation
-
Anesthetize adult male rats and stereotaxically implant a bipolar stimulating electrode in the right amygdala.
-
Allow for a one-week recovery period.
Step 2: Kindling Acquisition with Lamotrigine
-
Administer a low dose of lamotrigine (e.g., 5 mg/kg, i.p.) daily, five days a week.
-
One hour after lamotrigine administration, deliver a brief electrical stimulus (e.g., 200 µA, 50 Hz for 2 seconds) to the amygdala.
-
Continue this process for 3-4 weeks until animals consistently exhibit stage 4-5 seizures on the Racine scale (fully kindled).
Step 3: Confirmation of Lamotrigine Resistance
-
Two days after the last kindling stimulation, administer a challenge dose of lamotrigine (e.g., 30 mg/kg, i.p.).
-
Stimulate the amygdala one hour later and confirm that seizures are not suppressed.
Step 4: Evaluation of Test Compound
-
After a washout period of at least 3 days, administer the test compound to the lamotrigine-resistant kindled rats.
-
At the time of peak effect, deliver the kindling stimulus and score the seizure severity. A reduction in seizure score to less than stage 3 is considered protection.
III. In Vitro Mechanistic Studies
Protocol 5: Patch-Clamp Electrophysiology for GABAA Receptor Modulation
This protocol is used to assess the direct effect of compounds on GABAA receptor function.[11][12][13]
Materials:
-
HEK293 cells transiently or stably expressing recombinant human GABAA receptor subunits (e.g., α1β2γ2).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Micropipette puller and polisher.
-
Intracellular and extracellular recording solutions.
-
GABA and test compound solutions.
Procedure:
-
Culture HEK293 cells expressing the desired GABAA receptor subtype.
-
Prepare recording pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp recording configuration on a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with the test compound and record the change in current amplitude.
-
An increase in the current amplitude in the presence of the test compound indicates positive allosteric modulation.
-
Generate concentration-response curves to determine the EC50 of the modulatory effect.
Protocol 6: Nicotinic Acetylcholine Receptor (nAChR) Inhibition Assay
This assay determines the inhibitory potential of compounds on nAChR function.[3][14][15]
Materials:
-
Xenopus laevis oocytes or a mammalian cell line expressing the desired nAChR subtype (e.g., α4β2).
-
Two-electrode voltage-clamp or patch-clamp setup.
-
Recording solutions.
-
Acetylcholine (ACh) and test compound solutions.
Procedure:
-
Prepare and inject cRNA for the desired nAChR subunits into Xenopus oocytes or transfect mammalian cells.
-
Allow 2-4 days for receptor expression.
-
In a two-electrode voltage-clamp setup for oocytes, impale the oocyte with two electrodes and clamp the membrane potential at -70 mV.
-
Perfuse the oocyte with a solution containing a specific concentration of ACh to elicit a control current.
-
After washout, pre-incubate the oocyte with the test compound for a defined period.
-
Co-apply ACh and the test compound and record the current.
-
A reduction in the ACh-evoked current indicates inhibition.
-
Generate concentration-inhibition curves to determine the IC50 of the compound.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Mechanism of Action of α-Substituted Lactams
Caption: Proposed dual mechanism of action for α-substituted lactams.
Diagram 2: Experimental Workflow for Preclinical Evaluation
Caption: Workflow for the preclinical evaluation of α-substituted lactams.
Diagram 3: Signaling Pathways Implicated in Drug-Resistant Epilepsy
Caption: Key signaling pathways involved in drug-resistant epilepsy.
References
- 1. α-Substituted Lactams and Acetamides: Ion Channel Modulators that Show Promise in Treating Drug-resistant Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual mechanisms of GABAA response inhibition by beta-lactam antibiotics in the pyramidal neurones of the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mysterious α6-containing nAChRs: function, pharmacology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of some substituted lactams and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and Sub-chronic Anticonvulsant Effects of Edaravone on Seizure Induced by Pentylenetetrazole or Electroshock in Mice, Nitric Oxide Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-lactamase inhibitors display anti-seizure properties in an invertebrate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103408480A - 4-phenyl-pyrrolidone synthesis process - Google Patents [patents.google.com]
- 8. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 9. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
- 11. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABAA Receptor α and γ Subunits Shape Synaptic Currents via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAA receptor subunit interactions important for benzodiazepine and zinc modulation: a patch-clamp and single cell RT-PCR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 3-Phenylpyrrolidin-2-one Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylpyrrolidin-2-one. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring a more efficient and successful experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound can be approached through several pathways. A key method involves the amination of α-phenyl-γ-butyrolactone. This reaction typically utilizes ammonia or an ammonia source to open the lactone ring, followed by intramolecular cyclization to form the desired lactam. Another potential route is the cyclization of a 3-phenyl-4-aminobutanoic acid derivative. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am having trouble with the conversion of α-phenyl-γ-butyrolactone to this compound. What are the critical reaction parameters?
A2: The conversion of a lactone to a lactam is typically achieved by heating with an ammonia source. Key parameters to control are temperature, pressure, and the concentration of the aminating agent. Industrial processes for the synthesis of the parent 2-pyrrolidone from γ-butyrolactone use high temperatures (250-290 °C) and pressures (8.0-16.0 MPa), which may be too harsh for the substituted derivative. For laboratory-scale synthesis of this compound, a more moderate temperature and the use of a sealed reaction vessel are likely necessary to achieve good conversion without significant decomposition.
Q3: What are the expected side reactions during the synthesis of this compound?
A3: Common side reactions in the synthesis of lactams from lactones include incomplete reaction, leading to the presence of the starting lactone and the intermediate hydroxyamide. At elevated temperatures, dehydration of the intermediate or the product can occur. Polymerization of the starting material or the product can also be a competing side reaction, especially under harsh conditions.
Q4: How can I purify the final this compound product?
A4: Purification of this compound will depend on the nature of the impurities. Recrystallization is often a suitable method for solid products. If the product is an oil or contains impurities with similar solubility, column chromatography on silica gel is a standard and effective purification technique. The choice of eluent for chromatography will need to be determined empirically, for example, by using thin-layer chromatography (TLC).
Troubleshooting Guides
Below are troubleshooting guides for common issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Preventative Measures |
| Incomplete Reaction | - Increase the reaction temperature and/or time. Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions.- Ensure a sufficient excess of the aminating agent is used to drive the reaction to completion.- If using a sealed vessel, ensure it is properly sealed to maintain the necessary pressure. |
| Decomposition of Starting Material or Product | - If decomposition is observed at higher temperatures, lower the reaction temperature and extend the reaction time.- Consider the use of a milder aminating agent or a catalyst to facilitate the reaction at a lower temperature. |
| Side Reactions (e.g., Polymerization) | - Optimize the reaction concentration. High concentrations can sometimes favor polymerization.- Ensure the reaction is performed under an inert atmosphere if air or moisture sensitivity is a concern. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps & Preventative Measures |
| Unreacted Starting Material (α-phenyl-γ-butyrolactone) | - Optimize the reaction conditions (temperature, time, reagent stoichiometry) for complete conversion.- Purify the crude product using column chromatography. |
| Formation of the Intermediate Hydroxyamide | - Ensure the cyclization conditions (e.g., sufficient heating) are adequate to promote the formation of the lactam.- The intermediate may be separated from the product by column chromatography. |
| Dehydration or Other Byproducts | - Characterize the byproducts by spectroscopic methods (e.g., NMR, MS) to understand their structure and formation mechanism.- Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the formation of these byproducts. |
Experimental Protocols
General Procedure for the Synthesis of this compound from α-Phenyl-γ-butyrolactone
This is a generalized protocol and requires optimization for specific laboratory conditions.
Materials:
-
α-Phenyl-γ-butyrolactone
-
Ammonia solution (e.g., 7N in methanol) or another ammonia source
-
Solvent (e.g., methanol, ethanol)
-
Sealed reaction vessel (e.g., a pressure tube or autoclave)
Procedure:
-
In a suitable pressure-rated reaction vessel, dissolve α-phenyl-γ-butyrolactone in the chosen solvent.
-
Add a stoichiometric excess of the ammonia solution to the vessel.
-
Seal the vessel tightly and heat the reaction mixture with stirring to the desired temperature (e.g., 100-150 °C). Caution: This reaction should be carried out behind a blast shield in a well-ventilated fume hood due to the use of a sealed vessel at elevated temperatures.
-
Maintain the reaction at temperature for the desired time (e.g., 12-24 hours), monitoring the progress by taking aliquots and analyzing by TLC or GC-MS if possible.
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Below are diagrams illustrating the synthetic workflow and troubleshooting logic.
Technical Support Center: Purification of 3-phenylpyrrolidin-2-one by Flash Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-phenylpyrrolidin-2-one using flash column chromatography. Below you will find detailed experimental protocols, frequently asked questions, and troubleshooting guides to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel is the most commonly used stationary phase for the flash column chromatography of this compound and related lactam compounds.[1][2]
Q2: How do I select an appropriate solvent system (eluent)?
A2: The selection of the eluent is critical for successful separation. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate.[1][4] You can adjust the ratio of the two solvents to achieve the desired polarity and separation from impurities.[1]
Q3: How much sample can I load onto my column?
A3: Overloading the column can lead to poor separation.[1] A general guideline is to use a mass ratio of crude sample to silica gel between 1:20 and 1:100.[1] The exact amount will depend on the difficulty of the separation.
Q4: Should I use a wet or dry loading method?
A4: Both methods can be effective.
-
Wet Loading: The sample is dissolved in a minimal amount of the eluent and carefully added to the top of the column. This is suitable for samples that are readily soluble in the mobile phase.[2]
-
Dry Loading: If your crude sample has poor solubility in the eluent, it is preferable to use a dry loading method.[5] This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.[2][5]
Q5: My compound is nitrogen-containing. Are there any special considerations?
A5: Yes, basic nitrogen-containing compounds can sometimes interact strongly with the acidic silica gel, leading to peak tailing.[6] If you observe this, you can add a small amount of triethylamine (e.g., 0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.[3][6]
Experimental Protocols
Protocol: Flash Column Chromatography of this compound
This protocol provides a generalized procedure. Optimization may be required for your specific sample and impurity profile.
1. Mobile Phase Selection:
-
Using TLC, identify a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexanes.[1]
-
Prepare several test solutions with varying ratios (e.g., 10:90, 20:80, 30:70 ethyl acetate:hexanes).
-
Spot your crude sample on a TLC plate and develop it in the test solutions.
-
The ideal solvent system will give this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1][4]
2. Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1 cm).
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[1]
-
Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed.[2]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[2]
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully add the sample solution to the top of the column.[7]
-
Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to begin elution at a flow rate of approximately 2 inches per minute.[7]
-
Collect the eluate in fractions (e.g., in test tubes).[1]
-
Monitor the fractions by TLC to identify those containing the purified this compound.
5. Solvent Evaporation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Data Presentation
Table 1: Recommended Solvent Systems and Polarity
| Solvent System | Typical Ratio (Polar:Non-polar) | Polarity | Notes |
| Ethyl Acetate / Hexanes | 10:90 to 50:50 | Adjustable | A standard and effective system for many compounds of intermediate polarity.[3] |
| Dichloromethane / Methanol | 99:1 to 90:10 | High | Suitable for more polar compounds.[3] |
| Ethyl Acetate / Hexanes + 0.1-1% Triethylamine | Varies | Adjustable | Recommended if peak tailing is observed for the basic lactam.[6] |
Table 2: Column Selection Guide
| Sample Amount | Column Diameter | Silica Gel Amount (approx.) |
| 10 - 100 mg | 10 mm | 2 - 20 g |
| 100 - 500 mg | 20 mm | 20 - 100 g |
| 500 mg - 2 g | 40 mm | 100 - 400 g |
| 2 g - 10 g | 50 mm | 400 g - 2 kg |
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity. - Column overloading. - Uneven column packing (channeling). | - Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the target compound.[1][4] - Reduce the amount of sample loaded onto the column. A sample to silica ratio of 1:20 to 1:100 is recommended.[1] - Repack the column carefully, ensuring the silica gel is evenly settled. |
| Compound Tailing | - The compound is basic and is interacting with the acidic silica gel. | - Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica.[6] |
| Compound Won't Elute | - The eluent is not polar enough. - The compound may be decomposing on the silica. | - Gradually increase the polarity of the mobile phase (gradient elution).[6] - If decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivated silica.[4] |
| Compound Elutes Too Quickly | - The eluent is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Cracked Silica Bed | - The column ran dry. - Rapid changes in solvent polarity. | - Always keep the solvent level above the top of the silica gel.[2] - If running a gradient, change the solvent composition gradually. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for poor separation in flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Purification [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
Optimizing Staudinger Reactions for Lactam Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the yield of lactam synthesis using Staudinger-type reactions. It addresses common issues encountered during experimental work through detailed troubleshooting guides and frequently asked questions. The content is structured to provide actionable solutions, from fine-tuning reaction protocols to understanding the underlying mechanisms.
Troubleshooting Guides & FAQs
This section is designed to help you navigate common challenges and answer specific questions related to the Staudinger reduction and its variants in lactam synthesis.
Category 1: Intramolecular Staudinger/Aza-Wittig Reaction for Lactam Formation
This reaction involves the cyclization of an azido-ester or azido-acid to form a lactam, proceeding through an iminophosphorane intermediate.
Frequently Asked Questions
-
Q1: What is the general mechanism of the intramolecular Staudinger/Aza-Wittig reaction for lactam synthesis? A1: The reaction is a two-step process. First, a phosphine, typically triphenylphosphine (PPh₃), reacts with an organic azide to form a phosphazide intermediate, which then loses nitrogen gas (N₂) to yield an iminophosphorane (also known as an aza-ylide).[1] In the second step, the nucleophilic nitrogen of the iminophosphorane attacks an intramolecular ester or carboxylic acid, leading to cyclization and the formation of the lactam.[2] The driving force for this cyclization is the formation of a stable phosphine oxide byproduct.
-
Q2: My intramolecular Staudinger lactamization is giving a low yield. What are the potential causes? A2: Low yields can stem from several factors:
-
Hydrolysis of the iminophosphorane: The intermediate iminophosphorane can react with any water present in the reaction mixture, leading to the formation of a primary amine instead of the desired lactam. This is essentially the Staudinger reduction pathway competing with the cyclization.[3]
-
Inefficient cyclization: The rate of the intramolecular cyclization can be slow, particularly for the formation of medium to large rings, allowing for side reactions to occur.
-
Steric hindrance: Bulky substituents near the azide or the ester/acid functionality can impede the reaction.
-
Phosphine oxide removal: Difficulty in removing the triphenylphosphine oxide byproduct can lead to lower isolated yields.[4]
-
-
Q3: How can I prevent the hydrolysis of the iminophosphorane intermediate? A3: To minimize the competing Staudinger reduction pathway, it is crucial to perform the reaction under strictly anhydrous conditions. This includes using dry solvents, freshly distilled reagents, and running the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Q4: What is the role of the phosphine reagent, and can I use alternatives to triphenylphosphine? A4: The phosphine acts as the reducing agent that converts the azide to the reactive iminophosphorane. While triphenylphosphine is common, other phosphines can be used. For instance, tributylphosphine (PBu₃) is more nucleophilic and can sometimes lead to faster reactions.[2] However, the choice of phosphine can also influence the stability of the intermediate and the overall yield. Modified phosphine reagents have been developed to improve reaction efficiency and ease of purification.[4]
Category 2: Staudinger Ketene-Imine Cycloaddition for β-Lactam Synthesis
This reaction, also known as the Staudinger synthesis, is a [2+2] cycloaddition between a ketene and an imine to form a β-lactam ring.[5]
Frequently Asked Questions
-
Q1: What is the mechanism of the Staudinger ketene-imine cycloaddition? A1: The reaction proceeds via a two-step mechanism. The first step involves a nucleophilic attack by the imine nitrogen on the central carbonyl carbon of the ketene, which generates a zwitterionic intermediate.[5][6] The second step is the ring-closure of this intermediate to form the four-membered β-lactam ring.[5][6]
-
Q2: I am observing low to no yield of my β-lactam product. What are the common reasons? A2: Low yields in the Staudinger synthesis of β-lactams are often attributed to:
-
Ketene instability: Ketenes are highly reactive and can undergo polymerization or react with moisture. It is often necessary to generate the ketene in situ.[7][8]
-
Imine reactivity: The electronic properties of the imine are crucial. Electron-donating groups on the imine can facilitate the initial nucleophilic attack on the ketene, while electron-withdrawing groups can hinder it.[7]
-
Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Suboptimal temperature: Many Staudinger reactions for β-lactam synthesis require low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[7]
-
-
Q3: How can I improve the stability and reactivity of the ketene? A3: To overcome the instability of ketenes, they are typically generated in situ in the presence of the imine. Common methods for in situ generation include the dehydrohalogenation of acyl chlorides with a tertiary amine base or the Wolff rearrangement of α-diazoketones.[7][8] Performing the reaction at low temperatures also helps to control the high reactivity of the ketene and minimize polymerization.[7]
-
Q4: How can I control the stereochemistry of the resulting β-lactam? A4: The stereochemical outcome (cis vs. trans) of the Staudinger β-lactam synthesis is influenced by several factors, including the substituents on both the ketene and the imine, as well as the reaction temperature.[9] Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[5] The electronic nature of the substituents also plays a significant role; electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams.[6]
-
Q5: What is the best way to purify the β-lactam product? A5: Purification is most commonly achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific product and any byproducts. In some cases, crystallization can be an effective method for obtaining highly pure material.
Quantitative Data Summary
The following tables summarize how different reaction parameters can influence the yield of lactam synthesis in Staudinger-type reactions.
Table 1: Effect of Phosphine Reagent on Intramolecular Staudinger Lactamization
| Phosphine Reagent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Triphenylphosphine (PPh₃) | Azido-ester | Toluene | 110 | 75 | Fictional Example |
| Tributylphosphine (PBu₃) | Azido-ester | Toluene | 110 | 85 | Fictional Example |
| Trimethylphosphine (PMe₃) | Azido-ester | Toluene | 110 | 82 | Fictional Example |
Note: This table is a representative example. Actual yields will vary depending on the specific substrate and reaction conditions.
Table 2: Effect of Solvent on Staudinger Ketene-Imine Cycloaddition
| Solvent | Base | Temperature (°C) | cis:trans Ratio | Yield (%) | Reference |
| Dichloromethane (CH₂Cl₂) | Triethylamine (Et₃N) | 0 | 80:20 | 88 | Fictional Example |
| Toluene | Triethylamine (Et₃N) | 0 | 75:25 | 85 | Fictional Example |
| Acetonitrile (MeCN) | Triethylamine (Et₃N) | 0 | 85:15 | 92 | Fictional Example |
Note: This table is a representative example. Actual yields and diastereoselectivity will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Staudinger Lactamization of an Azido-Acid
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the azido-acid (1.0 eq).
-
Solvent Addition: Anhydrous toluene is added to the flask to achieve a concentration of approximately 0.01-0.05 M.
-
Reagent Addition: Triphenylphosphine (1.1 eq) is added to the solution.
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and stirred under an inert atmosphere (e.g., argon or nitrogen). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the lactam from the triphenylphosphine oxide byproduct. A common method to facilitate the removal of triphenylphosphine oxide is to precipitate it as a complex with zinc chloride from a polar solvent like ethanol.[10][11] Alternatively, suspending the crude mixture in a non-polar solvent like pentane or hexane and filtering through a plug of silica can help retain the more polar phosphine oxide.[12]
Protocol 2: General Procedure for Staudinger Synthesis of a β-Lactam from an Acid Chloride and an Imine
-
Preparation: A flame-dried, three-necked round-bottom flask is fitted with a dropping funnel, a nitrogen inlet, and a magnetic stir bar. The flask is charged with the imine (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Base Addition: Triethylamine (1.2 eq) is added to the solution.
-
Ketene Generation: A solution of the acid chloride (1.1 eq) in anhydrous CH₂Cl₂ is added dropwise to the reaction mixture over a period of 30 minutes. The formation of the ketene is often indicated by a color change.
-
Reaction: The reaction is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight. The reaction progress is monitored by TLC.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired β-lactam.
Visualizations
Reaction Pathways and Workflows
Caption: Intramolecular Staudinger/Aza-Wittig reaction pathway for lactam synthesis.
Caption: Staudinger ketene-imine cycloaddition pathway for β-lactam synthesis.
Caption: A logical workflow for troubleshooting low yield in Staudinger lactam synthesis.
References
- 1. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. shenvilab.org [shenvilab.org]
Overcoming challenges in the α-alkylation of esters for lactam synthesis
Welcome to the technical support center for lactam synthesis via ester α-alkylation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and detailed protocols to overcome common challenges in this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the α-alkylation of esters for lactam synthesis?
The α-alkylation of an ester enolate is a powerful C-C bond-forming reaction, but it is often plagued by several challenges. The key precursor for lactam synthesis is an ω-halo-α-substituted ester, which undergoes intramolecular cyclization. The main difficulties arise during the initial alkylation step and include:
-
Controlling Basicity: The base must be strong enough to completely deprotonate the ester at the α-position without promoting side reactions like Claisen condensation or ester hydrolysis.[1]
-
Preventing Side Reactions: Common side reactions include self-condensation of the ester (Claisen reaction), multiple alkylations at the α-carbon, and O-alkylation instead of the desired C-alkylation.[2][3]
-
Steric Hindrance: Bulky substrates or alkylating agents can significantly slow down the desired SN2 reaction, leading to low yields.[4][5]
-
Enolate Stability: Ester enolates can be unstable and may decompose, especially at higher temperatures, sometimes forming ketenes.[3][6]
Q2: How do I choose the optimal base for my ester deprotonation?
Choosing the right base is critical for achieving high yields. The base should be strong enough to irreversibly and completely form the enolate, minimizing the concentration of the starting ester and thus reducing the chance of self-condensation.[7]
-
Lithium Diisopropylamide (LDA): This is the most common choice. It's a strong, sterically hindered, non-nucleophilic base that rapidly and quantitatively generates the enolate at low temperatures (typically -78 °C).[1][8] Its bulkiness disfavors nucleophilic attack on the ester carbonyl.
-
Sodium or Potassium Hexamethyldisilazide (NaHMDS or KHMDS): These are also strong, hindered bases that are excellent for enolate formation. They are often used when LDA proves unsuitable for a specific substrate.
-
Sodium Hydride (NaH): NaH can be used to form the more thermodynamically stable enolate, but reactions are typically slower and may require higher temperatures.[7]
-
Weaker Bases (e.g., Sodium Ethoxide): These are generally unsuitable for direct alkylation of simple mono-esters as they establish an equilibrium with a significant amount of starting material present, leading to side reactions.[1][7] They are more appropriate for more acidic substrates like malonic esters.[4][9]
Q3: What is the role of the solvent, and how do I select an appropriate one?
The solvent must be aprotic to avoid quenching the enolate. It should also effectively solvate the cation of the base and keep intermediates in solution at low temperatures.
-
Tetrahydrofuran (THF): This is the most widely used solvent. It is polar, aprotic, and has a low freezing point, making it ideal for reactions conducted at -78 °C.
-
Diethyl Ether: Can also be used, but its lower boiling point can be a limitation.
-
Dioxane: A suitable alternative, often used with LiOH for hydrolysis steps that may follow alkylation.[10]
Q4: I'm observing a significant amount of dialkylated product. How can I improve mono-alkylation selectivity?
The formation of a dialkylated product occurs when the mono-alkylated product, which still possesses an acidic α-hydrogen, is deprotonated and reacts with another equivalent of the alkylating agent. To minimize this:
-
Use a slight excess of the enolate: Adding the alkylating agent slowly to a solution of the pre-formed enolate ensures the electrophile is always the limiting reagent.
-
Employ a strong, hindered base: Using LDA or a similar base helps to ensure that the initial deprotonation is complete before the alkylating agent is added.
-
Low Temperatures: Running the reaction at low temperatures (-78 °C) helps control reactivity and can improve selectivity.
Troubleshooting Guide
Problem 1: Low or No Yield of the Alkylated Ester
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Deprotonation | The pKa of typical esters is around 25. Ensure your base is strong enough (e.g., LDA, pKa ~36) for complete deprotonation.[1] Verify the concentration of your base via titration if it is not freshly prepared. |
| Moisture in the Reaction | Enolates are extremely sensitive to water. Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).[5] |
| Degraded Alkylating Agent | Use a fresh bottle or freshly purified alkylating agent (ω-dihaloalkane). Alkyl halides can degrade over time. The reaction works best with primary alkyl iodides and bromides.[4][6] |
| Incorrect Reaction Temperature | Enolate formation with LDA should be done at -78 °C. Allowing the reaction to warm prematurely can lead to enolate decomposition or side reactions.[3] |
| Poor Stirring | In heterogeneous mixtures (e.g., with NaH), ensure vigorous stirring to facilitate contact between reactants.[5] |
Problem 2: Major Side Products Observed (Low Selectivity)
| Side Product | Probable Cause | Troubleshooting Steps & Recommendations |
| Claisen Condensation Product | Incomplete enolate formation leaves starting ester to act as an electrophile. | Use a strong, hindered base like LDA to ensure quantitative enolate formation before adding the alkylating agent.[3] Keep the temperature low. |
| Dialkylated Product | The mono-alkylated product is deprotonated and reacts again. | Slowly add the alkylating agent (as the limiting reagent) to the solution of the pre-formed enolate. |
| O-Alkylated Product | The oxygen atom of the ambident enolate acts as the nucleophile. | This is less common with soft electrophiles like alkyl halides but can be influenced by the cation and solvent. Using lithium enolates in THF generally favors C-alkylation.[2] |
| Elimination Product (Alkene) | Occurs when using secondary or tertiary alkyl halides. | The alkylation is an SN2 reaction. Use primary or methyl halides to avoid the competing E2 elimination pathway.[4][7] |
Quantitative Data Summary
The choice of base and reaction conditions significantly impacts the success of the α-alkylation. The following table provides a comparative overview for a model reaction (alkylation of ethyl acetate).
| Base | Solvent | Temperature (°C) | Typical Yield (Mono-alkylation) | Key Considerations |
| LDA | THF | -78 | >90% | Standard choice; requires anhydrous conditions and low temperature.[1] |
| NaHMDS | THF | -78 to 0 | 85-95% | Good alternative to LDA; may offer different selectivity. |
| NaH | THF/DMF | 0 to 25 | 50-70% | Slower reaction; risk of side reactions is higher.[7] |
| NaOEt | Ethanol | 25 to 78 | <10% | Not suitable for simple esters due to reversible deprotonation and high risk of Claisen condensation.[1][7] |
Key Experimental Protocols
Protocol 1: General Procedure for α-Alkylation of an Ester using LDA
This protocol describes the alkylation of an ester with a dihaloalkane, a key step in preparing a lactam precursor.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Solvent and Amine: Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) to the cold THF.
-
LDA Formation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution at -78 °C. Allow the solution to stir for 30 minutes at this temperature to ensure complete formation of LDA.
-
Enolate Formation: Add the starting ester (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the dihaloalkane (e.g., 1-bromo-3-chloropropane, 1.2 eq) dropwise to the enolate solution. The reaction mixture is typically stirred at -78 °C for 2-4 hours and then allowed to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to isolate the ω-halo-α-substituted ester.
Protocol 2: Intramolecular Cyclization to form the Lactam
This protocol describes the subsequent ring-closing step.
-
Reaction Setup: In a round-bottom flask, dissolve the purified ω-halo-α-substituted ester (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2-3 eq) or sodium hydride (NaH, 1.2 eq). Using a base is necessary to neutralize the acid formed during the amidation step that precedes cyclization if starting from an amine and the ester. For direct intramolecular amidation of an amino-ester, a base may not be required, and thermal conditions may suffice.
-
Cyclization: Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature, filter off any solids, and remove the solvent under reduced pressure. Purify the resulting crude lactam by recrystallization or column chromatography.
Visual Guides
Workflow for Lactam Synthesis
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
Managing diastereomeric mixtures in the synthesis of disubstituted lactams
Welcome to the technical support center for managing diastereomeric mixtures in the synthesis of disubstituted lactams. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing disubstituted β-lactams, and how do they influence stereochemistry?
A1: The most prevalent method is the Staudinger ketene-imine cycloaddition, which involves the reaction of a ketene with an imine.[1] The stereochemical outcome (cis or trans) of this [2+2] cycloaddition is highly dependent on reaction conditions, the electronic nature of substituents, and the chosen reagents.[1][2][3] Other significant methods include metal-catalyzed syntheses, base-promoted cyclizations, and various multicomponent reactions.[1][4] For instance, palladium-catalyzed intramolecular Tsuji–Trost allylation allows for ligand-controlled synthesis, where judicious ligand selection can selectively yield either the trans or cis isomer.[4]
Q2: How can I determine the diastereomeric ratio (d.r.) of my lactam mixture?
A2: The composition of diastereomeric mixtures is routinely determined by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[5][6] The distinct signals of the protons on the lactam ring can be integrated to quantify the ratio of diastereomers. For more complex mixtures or for higher accuracy, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on both chiral and achiral stationary phases are the workhorses for separating and quantifying diastereomers.[5][7][8] Supercritical Fluid Chromatography (SFC) is also an effective technique for diastereomer separation.[8][9]
Q3: What factors control whether a Staudinger reaction yields a cis or trans β-lactam?
A3: The stereochemical outcome is influenced by several factors. The mechanism can proceed through different transition states, and the relative stability of these determines the final product ratio.[2] Key factors include:
-
Substituents: The electronic properties of substituents on both the imine and the ketene play a crucial role. Electron-withdrawing groups on the imine's N-substituent can favor the formation of trans β-lactams.[2]
-
Reaction Conditions: Solvent and temperature can significantly impact selectivity. For example, in some systems, a change in solvent from THF to CH₂Cl₂ can invert the selectivity from trans to cis.[1]
-
Enolate Isomerization: During the reaction, an intermediate enolate is formed. Isomerization of this enolate before ring closure can lead to the formation of the thermodynamically more stable trans product.[3]
Q4: Can I convert an existing trans-lactam to a cis-lactam?
A4: Yes, in some cases, isomerization is possible. For example, treatment of certain trans-β-lactams with N-chlorosuccinimide (NCS) has been shown to afford the corresponding cis-β-lactams.[1] This strategy can be useful if the initial synthesis favors the undesired diastereomer.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in the Reaction Mixture
You've performed a synthesis (e.g., a Staudinger reaction) and the resulting crude mixture shows a nearly 1:1 ratio of diastereomers, but your goal is to obtain a single isomer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor diastereoselectivity.
Corrective Actions & Methodologies
-
Modify Reaction Conditions: Systematically vary temperature, solvent, and reaction time. The diastereoselectivity of cycloaddition reactions can be highly sensitive to these parameters.[1]
-
Alter Substituents: The electronic nature of the substituents on the imine and ketene precursors can dictate the stereochemical outcome. For instance, using an N-tosyl (N-Ts) imine may favor a cis product, while an N-triflyl (N-Tf) imine can predominantly yield the trans product.[2]
-
Change Catalyst System: For metal-catalyzed reactions, such as the Pd-catalyzed intramolecular Tsuji–Trost allylation, the choice of ligand is critical. Switching ligands can invert the diastereoselectivity.[4]
-
Use a Chiral Auxiliary: Attaching a chiral auxiliary to either the ketene or the imine can induce high diastereoselectivity.[10] After the reaction, the auxiliary is cleaved to yield the enantioenriched disubstituted lactam.
Problem 2: Difficulty Separating the Diastereomeric Mixture
Your reaction produced a mixture of diastereomers, but they are co-eluting during standard column chromatography on silica gel.
Separation Workflow
Caption: General workflow for diastereomer separation.
Corrective Actions & Methodologies
-
Chromatographic Method Development:
-
HPLC/SFC: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer superior resolution to standard column chromatography. Screen different stationary phases (e.g., C18, Phenyl, cyano) and mobile phase compositions.[8] Chiral stationary phases can also be effective for separating diastereomers.[8][11]
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Table 1: Comparison of Separation Techniques for Diastereomers
Technique Stationary Phases (Examples) Mobile Phase Key Advantage HPLC (Reverse Phase) XBridge™ C18, Synergi™ Polar-RP Acetonitrile/Water, Methanol/Water Widely available, versatile HPLC (Chiral) Ultron ES-OVM, Chiralcel® OJ-RH Varies (e.g., Hexane/IPA) Can resolve enantiomers and often diastereomers | SFC (Normal Phase) | Unmodified silica, Cyano | CO₂ with co-solvents (e.g., Methanol) | Fast, uses less organic solvent |
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-
Diastereomeric Recrystallization: This technique involves reacting the diastereomeric mixture with a chiral resolving agent to form new diastereomeric salts, which will have different solubilities.[12][13] Fractional crystallization can then be used to isolate one of the diastereomeric salts, from which the resolving agent is subsequently removed.[12][]
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Chemical Derivatization: Convert the diastereomeric mixture into a new pair of diastereomers that may be more easily separable. This is particularly useful if the lactam contains a reactive handle like a hydroxyl group.
-
Protocol: Derivatization with a Chiral Derivatizing Agent (CDA)
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Reaction: React the diastereomeric mixture (e.g., a hydroxyl-substituted lactam) with a chiral derivatizing agent, such as Mosher's acid chloride, in the presence of a suitable base.[5]
-
Separation: The resulting diastereomeric esters often exhibit greater differences in polarity and are more amenable to separation by standard silica gel chromatography or HPLC.[15]
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Cleavage: After separation, hydrolyze the ester to remove the chiral auxiliary and recover the pure, separated lactam diastereomers.[15]
-
-
References
- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 2. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05286A [pubs.rsc.org]
- 3. Stereocontrolled synthesis of anticancer beta-lactams via the Staudinger reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Cyclization of γ-Amino Acid Esters
Welcome to the technical support center for the cyclization of γ-amino acid esters to form γ-lactams. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this crucial chemical transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of γ-lactams from γ-amino acid esters.
Question: Why is the yield of my γ-lactam product consistently low?
Answer:
Low yields in γ-lactam synthesis can stem from several factors, ranging from reaction conditions to the nature of the starting material. Here are the primary causes and potential solutions:
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Incomplete Reaction: The cyclization may not be reaching completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time. Be cautious, as excessive heat can sometimes lead to side reactions.
-
-
Side Reactions: Competing reactions can consume the starting material or the desired product. The most common side reactions are intermolecular polymerization and the formation of diketopiperazines.[1][2][3][4][5]
-
Solution: Employ high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by adding the γ-amino acid ester solution slowly to the reaction mixture. To prevent diketopiperazine formation, which is more prevalent with certain amino acid sequences (especially involving proline), careful selection of protecting groups and coupling agents is crucial.[1][6]
-
-
Substrate Steric Hindrance: Bulky substituents on the γ-amino acid ester can sterically hinder the intramolecular attack of the amine on the ester carbonyl.
-
Solution: Consider using a more reactive ester (e.g., a methyl or ethyl ester over a tert-butyl ester) or a more potent catalyst to overcome the steric barrier.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.
-
Solution: Screen a variety of solvents. Aprotic polar solvents like DMF, DMAc, or THF are often effective. The solvent can influence the conformation of the substrate, bringing the reacting groups into proximity.
-
-
Poor Catalyst Activity: If using a catalyst, it may be inactive or poisoned.
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider screening different types of catalysts (acid, base, or organometallic).
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Question: I am observing significant amounts of a high molecular weight side product. What is it and how can I prevent it?
Answer:
The formation of a high molecular weight species is likely due to intermolecular polymerization, where multiple molecules of the γ-amino acid ester react with each other to form a polyamide.
-
Cause: This intermolecular reaction competes with the desired intramolecular cyclization, especially at high concentrations.
-
Prevention:
-
High-Dilution Conditions: The most effective way to minimize polymerization is to perform the reaction under high-dilution conditions. This is typically achieved by the slow addition of the γ-amino acid ester to a large volume of solvent. This maintains a low concentration of the starting material, favoring the intramolecular pathway.
-
Temperature Control: In some cases, lower temperatures can favor the desired cyclization over polymerization.
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Question: My reaction is producing a significant amount of a cyclic dipeptide. How can I avoid this?
Answer:
The side product is likely a diketopiperazine (DKP). This occurs through the intermolecular reaction of two molecules of the amino acid ester.[2][3]
-
Cause: DKP formation is a common side reaction in peptide synthesis and can also occur during the cyclization of amino acid esters, particularly when the ester is activated and the N-terminal amine is unprotected.[1][4] The stability of the six-membered DKP ring provides a strong thermodynamic driving force for its formation.[4] This is especially problematic with dipeptide esters.
-
Prevention:
-
Protecting Groups: Ensure that the N-terminal amine is appropriately protected if you are not intending for it to be the nucleophile in the cyclization. If the γ-amine is part of a larger peptide, strategic use of protecting groups is essential.
-
Reaction Conditions: The choice of base and solvent can influence the rate of DKP formation. Non-polar solvents may reduce the propensity for this side reaction in some cases. The pH of the reaction mixture can also play a critical role, with the unprotonated N-terminal amino group being more reactive.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cyclizing γ-amino acid esters?
A1: The primary methods for cyclizing γ-amino acid esters to γ-lactams include:
-
Thermal Cyclization: Heating the γ-amino acid ester, often in a high-boiling point solvent, can effect cyclization with the elimination of the corresponding alcohol. This method is simple but may require high temperatures, which can lead to side reactions.
-
Acid-Catalyzed Cyclization: The use of a Brønsted or Lewis acid catalyst can promote the intramolecular reaction.[7] Common catalysts include HCl, H2SO4, and various Lewis acids like Sc(OTf)3 or In(OTf)3.[7]
-
Base-Catalyzed/Promoted Cyclization: Bases can be used to deprotonate the amine, increasing its nucleophilicity and promoting the attack on the ester carbonyl.[8] Strong bases like sodium hydride (NaH) or non-nucleophilic bases like DBU are often employed.
Q2: How does the choice of ester group affect the cyclization reaction?
A2: The nature of the ester group influences its reactivity as an electrophile. In general, less sterically hindered and more electron-deficient esters are more reactive. The order of reactivity is typically: methyl > ethyl > isopropyl > tert-butyl. Therefore, using a methyl or ethyl ester can facilitate cyclization at lower temperatures or with milder catalysts compared to a tert-butyl ester.
Q3: What role do protecting groups play in this reaction?
A3: Protecting groups are crucial for preventing unwanted side reactions. The α-amino group and any reactive side chains of the γ-amino acid must be protected if they are not intended to participate in the reaction. Common α-amino protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are stable under many cyclization conditions but can be removed later.[9] The choice of protecting group must be orthogonal to the deprotection conditions of other protecting groups in the molecule and the conditions of the cyclization itself.[10]
Q4: Can I use a one-pot procedure to deprotect the γ-amino group and then cyclize?
A4: Yes, one-pot procedures are often employed. For example, a γ-amino acid ester with a protected γ-amino group (e.g., with a Boc group) can be treated with an acid (like TFA) to remove the protecting group, followed by neutralization and addition of a base or heating to induce cyclization without isolating the intermediate free amine. This approach can be more efficient and lead to higher overall yields by minimizing handling losses.
Data Presentation
Table 1: Effect of Catalyst on γ-Lactam Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 110 | 24 | 45 |
| 2 | p-TSA (10) | Toluene | 110 | 8 | 75 |
| 3 | Sc(OTf)₃ (5) | Acetonitrile | 80 | 12 | 88 |
| 4 | DBU (100) | THF | 65 | 6 | 92 |
| 5 | NaH (120) | THF | 25 | 4 | 95 |
Note: Data is representative and compiled from typical results in the literature. Actual yields will vary depending on the specific substrate.
Table 2: Influence of Solvent on Cyclization Efficiency
| Entry | Solvent | Dielectric Constant (ε) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 2.4 | 110 | 12 | 65 |
| 2 | THF | 7.6 | 65 | 10 | 85 |
| 3 | Acetonitrile | 37.5 | 80 | 8 | 89 |
| 4 | DMF | 38.3 | 100 | 6 | 93 |
| 5 | DMSO | 47.2 | 100 | 6 | 91 |
Note: Data is illustrative of general trends. Optimal solvent choice is substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Thermal Cyclization
-
Dissolve the γ-amino acid ester (1.0 eq) in a high-boiling point solvent (e.g., toluene, xylene, or DMF) to a concentration of 0.01-0.1 M.
-
Heat the solution to reflux (typically 110-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired γ-lactam.
Protocol 2: General Procedure for Acid-Catalyzed Cyclization
-
Dissolve the γ-amino acid ester (1.0 eq) in an appropriate solvent (e.g., toluene, acetonitrile).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) to the solution.
-
Heat the mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by chromatography or recrystallization.
Protocol 3: General Procedure for Base-Promoted Cyclization
-
To a solution of the γ-amino acid ester hydrochloride (1.0 eq) in an aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., triethylamine, 1.1 eq) at 0 °C to generate the free amine.
-
For stronger bases like NaH (1.2 eq), add it portion-wise to a solution of the free γ-amino acid ester at 0 °C.
-
Allow the reaction to stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride if a strong base was used).
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Extract the product with an organic solvent.
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Dry the combined organic extracts, filter, and concentrate.
-
Purify the crude product as required.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in γ-lactam synthesis.
Caption: General mechanism for the cyclization of a γ-amino acid ester to a γ-lactam.
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 8. General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent [mdpi.com]
Technical Support Center: Optimizing Chiral Separation of Pyrrolidin-2-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chiral separation of pyrrolidin-2-one derivatives.
Troubleshooting Guide
This guide is designed to help you resolve common problems encountered during the chiral separation of pyrrolidin-2-one derivatives using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
| Problem | Potential Cause | Suggested Solution |
| Poor or No Enantiomeric Resolution | 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition capabilities for your specific pyrrolidin-2-one derivative.[1][2] | 1. Screen Different CSPs: Test a variety of polysaccharide-based CSPs, such as those derived from cellulose and amylose. Chlorinated polysaccharide-based CSPs like Lux Cellulose-2 and Lux i-Cellulose-5 have shown success.[1][3][4] An effective approach is to systematically screen several CSPs.[1] |
| 2. Incorrect Mobile Phase Composition: The type and concentration of the organic modifier and additives can significantly impact selectivity.[2][5] | 2. Optimize Mobile Phase: In normal-phase mode, adjust the ratio of the alcohol modifier (e.g., ethanol, isopropanol) in n-hexane.[5] A lower percentage of the polar solvent often increases retention and selectivity.[2] For SFC, methanol has often been found to provide the best results.[3] | |
| 3. Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process. | 3. Vary Column Temperature: Experiment with different temperatures. A decrease in temperature often enhances chiral recognition and improves resolution.[2] A temperature of 40°C has been used successfully in SFC separations.[3][4] | |
| Peak Tailing | 1. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause asymmetrical peaks.[1][2] | 1. Use Mobile Phase Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape. For acidic compounds, an acidic modifier such as trifluoroacetic acid (TFA) may be beneficial.[2] |
| 2. Active Sites on Silica Support: Residual silanol groups on the silica support of the CSP can lead to peak tailing. | 2. Ensure Proper Column Conditioning: Thoroughly condition the column with the mobile phase to passivate active sites. | |
| Long Analysis Times | 1. High Retention of Enantiomers: Strong interactions between the analyte and the CSP lead to long retention times.[2] | 1. Increase Mobile Phase Strength: In normal-phase, increase the percentage of the alcohol modifier.[2] In SFC, increasing the percentage of the co-solvent (e.g., methanol) can reduce retention time.[3] |
| 2. Low Flow Rate: A slow flow rate will inherently lead to longer run times. | 2. Optimize Flow Rate: Increase the flow rate, but monitor the effect on resolution, as it can sometimes have a negative impact.[2] An optimal flow rate of 2 mL/min has been reported for some SFC separations.[3][4] | |
| Irreproducible Results | 1. Column Not Properly Equilibrated: Insufficient equilibration time can lead to shifting retention times.[1] | 1. Ensure Adequate Equilibration: Allow sufficient time for the column to fully equilibrate with the mobile phase before starting a sequence of injections.[1] |
| 2. Mobile Phase Instability or Degradation: The composition of the mobile phase can change over time.[2] | 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily to ensure consistency.[2] | |
| 3. Fluctuations in Temperature: Inconsistent column temperature can cause variations in retention and selectivity.[1] | 3. Use a Column Oven: Maintain a constant and stable column temperature using a column oven.[1][2] | |
| Loss of Column Performance | 1. Column Contamination: Accumulation of sample matrix components or strongly retained impurities on the column.[1][2] | 1. Use a Guard Column and Sample Filtration: A guard column will protect the analytical column from contaminants.[2] Filter all samples and mobile phases before use. |
| 2. Degradation of the Chiral Stationary Phase: Use of incompatible solvents or extreme pH can damage the CSP.[2] | 2. Verify Solvent Compatibility: Always ensure that the mobile phase and sample solvents are compatible with the specific CSP being used, especially for coated polysaccharide phases.[2] Flush the column with an appropriate storage solvent after use. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of chiral stationary phases (CSPs) for separating pyrrolidin-2-one derivatives?
A1: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely regarded as the most versatile and successful for the chiral separation of a broad range of compounds, including pyrrolidin-2-one derivatives.[1] Specifically, chlorinated derivatives such as cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2) and cellulose tris(3,5-dichlorophenylcarbamate) (Lux i-Cellulose-5) have demonstrated excellent performance in separating various pyrrolidin-2-one derivatives.[1][3][4]
Q2: How does the choice of alcohol modifier in the mobile phase affect the separation in normal-phase HPLC?
A2: In normal-phase HPLC, the nature and concentration of the alcohol modifier (e.g., methanol, ethanol, isopropanol) in a non-polar solvent like n-hexane play a crucial role in achieving chiral separation. Generally, decreasing the concentration of the alcohol increases the retention time and can improve the resolution of the enantiomers.[5] The choice of alcohol itself is also important, with different alcohols providing varying degrees of selectivity for different analytes. For instance, in some studies, methanol has been shown to provide better resolution and analysis times compared to aprotic solvents like acetonitrile or other alcohols like isopropanol and ethanol.[3]
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for the chiral separation of pyrrolidin-2-one derivatives?
A3: SFC offers several key advantages over traditional HPLC for chiral separations. These include faster analysis times due to the low viscosity and high diffusivity of supercritical CO2, reduced consumption of organic solvents (making it a "greener" technique), and often higher chromatographic efficiency.[1] These benefits make SFC a powerful tool for both analytical and preparative-scale chiral separations in drug development.[3]
Q4: Can mobile phase additives enhance chiral separation?
A4: Yes, mobile phase additives can significantly impact chiral separations. For basic analytes that may exhibit peak tailing due to interactions with the silica support of the CSP, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. Conversely, for acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) or formic acid may be beneficial.[6] However, it is important to note that additives can also sometimes lead to a loss of resolution, so their effect should be evaluated on a case-by-case basis.[6]
Q5: How critical is temperature control in optimizing chiral separations?
A5: Temperature is a critical parameter in method development for chiral separations. It influences the thermodynamics of the interaction between the enantiomers and the CSP. Lowering the temperature often increases the enantioselectivity, leading to better resolution, although it may also increase retention times and analysis pressure. Conversely, increasing the temperature can decrease analysis time but may reduce resolution. Therefore, optimizing the column temperature is essential for achieving the desired balance between resolution and run time.[2]
Data Presentation
Table 1: SFC Separation of Pyrrolidin-2-one Derivatives on Chlorinated CSPs
Conditions: Backpressure: 150 bar, Temperature: 40°C, Co-solvent: Methanol, Flow rate: 2 mL/min.[3]
| Compound | CSP | % Methanol | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 5-anilino-pyrrolidin-2-one | Lux Cellulose-2 | 15% | 4.85 | 5.33 | 1.47 |
| 5-(benzylamino)pyrrolidin-2-one | Lux Cellulose-2 | 15% | 4.60 | 5.01 | 1.19 |
| 5-(2-phenylhydrazino)pyrrolidin-2-one | Lux Cellulose-2 | 15% | 7.93 | 9.08 | 1.00 |
| N'-(5-oxopyrrolidin-2-yl)benzohydrazide | Lux Cellulose-2 | 15% | 10.15 | 11.53 | 1.02 |
| 5-(benzyloxy)pyrrolidin-2-one | Lux Cellulose-2 | 15% | 3.73 | 4.02 | 1.18 |
| 5-(1-phenylethoxy)pyrrolidin-2-one | Lux Cellulose-2 | 15% | 3.33 | 3.58 | 1.25 |
Table 2: HPLC Separation of 4-Substituted-Pyrrolidin-2-Ones on Chiralcel OJ
Conditions: Mobile Phase: n-hexane/ethanol mixtures, Flow rate: Not specified.[5]
| Compound Substituent | % Ethanol in n-hexane | Retention Factor (k'1) | Selectivity (α) | Resolution (Rs) |
| 4-Phenyl | 10% | 5.25 | 1.22 | 2.05 |
| 4-Phenyl | 20% | 2.30 | 1.20 | 1.80 |
| 4-(4-Chlorophenyl) | 10% | 6.10 | 1.25 | 2.30 |
| 4-(4-Chlorophenyl) | 20% | 2.65 | 1.23 | 2.10 |
| 4-(4-Methylphenyl) | 10% | 5.50 | 1.23 | 2.15 |
| 4-(4-Methylphenyl) | 20% | 2.40 | 1.21 | 1.90 |
Experimental Protocols
Protocol 1: Chiral SFC Method Development for Pyrrolidin-2-one Derivatives [3][4]
-
Sample Preparation: Dissolve the racemic pyrrolidin-2-one derivative in methanol to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize a supercritical fluid chromatography system equipped with a column oven, backpressure regulator, and a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Columns: Screen chlorinated chiral stationary phases such as Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) and Lux i-Cellulose-5 (immobilized cellulose tris(3,5-dichlorophenylcarbamate)).
-
Mobile Phase: Supercritical CO2 with a co-solvent.
-
Co-solvent Screening: Initially screen methanol, ethanol, isopropanol, and acetonitrile at a concentration of 10-20%. Methanol is often a good starting point.
-
Co-solvent Optimization: Vary the percentage of the optimal co-solvent (e.g., methanol) between 7.5% and 15%.
-
Flow Rate: Optimize the flow rate, typically between 2 and 4 mL/min. An optimal flow rate of 2 mL/min has been reported.[3][4]
-
Backpressure: Maintain a constant backpressure, for example, at 150 bar.
-
Temperature: Maintain the column temperature at 40°C.
-
Detection: Monitor the elution of enantiomers at an appropriate UV wavelength (e.g., 210 nm).
-
-
Data Analysis: Calculate the retention times, selectivity factor (α), and resolution (Rs) for each set of conditions to determine the optimal separation method.
Protocol 2: Chiral HPLC Method Development for 4-Substituted-Pyrrolidin-2-ones [5]
-
Sample Preparation: Prepare solutions of the racemic 4-substituted-pyrrolidin-2-one derivatives in the mobile phase.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Employ a cellulose-based chiral stationary phase, such as Chiralcel OJ (cellulose tris-benzoate).
-
Mobile Phase: Use a normal-phase eluent consisting of n-hexane and an alcohol modifier.
-
Alcohol Modifier Screening: Test different alcohols, including methanol, ethanol, 1-propanol, and 2-propanol.
-
Modifier Concentration Optimization: Vary the percentage of the chosen alcohol in n-hexane. A common range to explore is 10% to 20%. A decrease in the alcohol concentration generally leads to increased retention and often improved resolution.[5]
-
Flow Rate: Use a standard flow rate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Temperature: Maintain a constant ambient or controlled column temperature.
-
Detection: Set the UV detector to a wavelength where the analytes have strong absorbance (e.g., 254 nm).
-
-
Data Analysis: Evaluate the chromatograms to determine the retention factors (k'), enantioselectivity factor (α), and resolution (Rs) to identify the best separation conditions.
Visualizations
Caption: Workflow for Chiral Separation Method Development.
Caption: Troubleshooting Logic for Poor Chiral Resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Addressing solubility issues of 3-phenylpyrrolidin-2-one in various solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to 3-phenylpyrrolidin-2-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do?
A1: Poor aqueous solubility is a common challenge with phenylpyrrolidinone compounds due to their lipophilic nature.[1] The presence of the phenyl group and the pyrrolidinone ring contributes to this characteristic.[1] Here are the initial troubleshooting steps:
-
Prepare a Concentrated Stock Solution: First, dissolve the this compound in a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1]
-
Stepwise Dilution: When preparing your working solution, dilute the stock solution into your aqueous buffer in a stepwise manner. It is crucial to vortex or mix vigorously during the addition to prevent localized high concentrations that can lead to precipitation.[1]
Q2: I'm observing precipitation after adding my this compound stock solution to my aqueous medium. How can I resolve this?
A2: Precipitation upon dilution indicates that the solubility limit of the compound in the final aqueous solution has been exceeded. Consider the following strategies:
-
Optimize Co-solvent Concentration: You can increase the solubility by using a co-solvent. Common co-solvents for biological assays include DMSO, ethanol, polyethylene glycol (PEG), and glycerol.[1] It is essential to determine the maximum concentration of the co-solvent that your specific experimental system can tolerate without causing off-target effects.[1]
-
pH Modification: The solubility of compounds with ionizable groups can be influenced by pH. While this compound is a neutral molecule, investigating the effect of pH on its stability and solubility in your specific buffer system might be beneficial.
-
Use of Solubilizing Agents: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, thereby increasing their aqueous solubility.[1][2] Preparing a solution of β-cyclodextrin or its derivatives in your assay buffer before adding the compound stock solution can be an effective strategy.[1]
Q3: Which organic solvents are most likely to dissolve this compound?
A3: Based on the structural properties of similar compounds, this compound is expected to be soluble in a range of polar and non-polar organic solvents. Expected solubility is generally good in solvents like Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Acetone, Dichloromethane, and Ethyl Acetate. It is likely to be sparingly soluble or insoluble in non-polar solvents like hexanes.[3]
Frequently Asked Questions (FAQs)
Q1: Is there any quantitative solubility data available for this compound?
Q2: How can I experimentally determine the solubility of this compound?
A2: A standard method for determining solubility is the shake-flask method.[6] This involves adding an excess amount of the compound to a known volume of the solvent, agitating the mixture at a constant temperature until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q3: My compound seems to be degrading in certain solvents. What should I consider?
A3: Compound stability is a critical factor. It is advisable to assess the stability of this compound under various conditions, including different temperatures, pH levels, and exposure to light, especially when dissolved in a new solvent system.[3]
Q4: What are the key factors that influence the solubility of an organic compound like this compound?
A4: Several factors affect solubility, including:
-
Polarity: The principle of "like dissolves like" is fundamental. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[6]
-
Temperature: For most solid solutes, solubility increases with temperature.[6]
-
Molecular Size: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[6]
-
Crystal Lattice Energy: The strength of the interactions between molecules in the solid state can impact how easily they are disrupted by a solvent.
Solubility Data
As specific quantitative data for this compound is limited, the following table provides an illustrative summary of expected solubility based on the behavior of structurally similar compounds. These values should be considered as a general guide and must be experimentally verified.
| Solvent | Expected Solubility Classification | Notes |
| Water | Poorly Soluble/Insoluble | The hydrophobic phenyl group significantly limits aqueous solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions of nonpolar compounds.[1] |
| Ethanol | Soluble | A polar protic solvent that can be a good choice for many organic compounds.[1] |
| Methanol | Soluble | Similar to ethanol, it is an effective polar protic solvent.[3] |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] |
| Dichloromethane (DCM) | Soluble | A common non-polar solvent for organic synthesis and extraction.[3] |
| Ethyl Acetate | Soluble | A moderately polar solvent.[3] |
| Hexanes | Sparingly Soluble/Insoluble | A non-polar solvent, generally not suitable for dissolving more polar compounds like this compound.[3] |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent of interest
-
Vials with tight-fitting caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.[3]
-
-
Equilibration:
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid material at the bottom of each vial.
-
Centrifuge the vials at a high speed to pellet the excess solid.[3]
-
-
Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated analytical method such as HPLC.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
-
Visualizations
Caption: A workflow for troubleshooting solubility issues of this compound.
Caption: A generalized workflow for the experimental determination of compound solubility.
References
Byproduct analysis in the hypervalent iodine-mediated synthesis of pyrrolidinones
Welcome to the technical support center for the hypervalent iodine-mediated synthesis of pyrrolidinones. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrrolidinones using hypervalent iodine reagents like Phenyliodine(III) diacetate (PIDA).
Issue 1: Low or No Yield of the Desired Pyrrolidinone
Q1: My starting material is consumed, but the yield of the target pyrrolidinone is very low. What are the potential causes and how can I fix this?
A1: Low yields in hypervalent iodine-mediated C-H amination reactions are a common issue and can stem from several factors. The primary pathway for this transformation is a Hofmann-Löffler-Freytag (HLF) type reaction, which involves radical intermediates that can be sensitive to reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Inefficient Radical Generation/Propagation: The key 1,5-hydrogen atom transfer (HAT) step may be inefficient.
-
Solution: Some HLF-type reactions are initiated or accelerated by light. Try performing the reaction under irradiation with visible light (e.g., a blue LED) or with a radical initiator like AIBN, if compatible with your substrate.
-
-
Competing Side Reactions: Your starting material may be diverted into non-productive pathways. One major competing reaction is the **Hofmann Rear
Validation & Comparative
A Comparative Analysis of Batch vs. Flow Synthesis of 3-Phenylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the batch synthesis of 4-phenylpyrrolidin-2-one and the projected data for a continuous flow synthesis of 3-phenylpyrrolidin-2-one. This comparison highlights the potential advantages of flow chemistry in terms of reaction time and yield.
| Parameter | Batch Synthesis (4-phenylpyrrolidin-2-one) | Flow Synthesis (this compound) (Projected) |
| Reaction Time | 24 hours[1] | < 1 hour |
| Yield | 65%[1] | > 80% |
| Purity | >99%[1] | >99% |
| Temperature | 25 °C[1] | 25 - 100 °C |
| Pressure | Atmospheric | Atmospheric to High Pressure |
| Solvent Usage | High | Reduced |
| Scalability | Challenging | Readily Scalable |
| Safety | Higher risk with large volumes | Enhanced safety with small volumes |
Disclaimer: The data for the batch synthesis is based on the reported synthesis of 4-phenylpyrrolidin-2-one.[1] The data for the flow synthesis is a projection based on the general advantages of continuous flow chemistry, which include accelerated reaction rates and improved yields due to enhanced heat and mass transfer.[2][3][4]
Experimental Protocols
Batch Synthesis Protocol (Adapted from the synthesis of 4-phenylpyrrolidin-2-one)
This protocol outlines the batch synthesis of a phenylpyrrolidin-2-one derivative.
Materials:
-
3-Phenylcyclobutanone (or appropriate precursor for this compound)
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend O-(diphenylphosphinyl)hydroxylamine (DPPH) in N,N-dimethylformamide (DMF).
-
While stirring, add a solution of the appropriate phenylcyclobutanone precursor in DMF to the suspension at 25 °C.[1]
-
Allow the reaction mixture to stir at 25 °C for 24 hours.[1]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and methanol as the eluent to yield the final product.[1]
Hypothetical Flow Synthesis Protocol
This protocol describes a plausible continuous flow setup for the synthesis of this compound.
Equipment:
-
Two syringe pumps
-
T-mixer
-
Heated reactor coil (e.g., PFA tubing)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare two separate solutions:
-
Solution A: The appropriate precursor for this compound dissolved in a suitable solvent (e.g., DMF).
-
Solution B: The reagent (e.g., a solution containing a suitable nitrogen source and activating agent) in the same solvent.
-
-
Set the desired flow rates for each syringe pump to control the stoichiometry and residence time.
-
Pump both solutions simultaneously through the T-mixer to ensure efficient mixing.
-
The resulting reaction mixture flows through the heated reactor coil maintained at the optimized temperature. The residence time in the coil is determined by the coil volume and the total flow rate.[5][6]
-
The output from the reactor passes through a back-pressure regulator to maintain a stable pressure, which can allow for heating the solvent above its boiling point.
-
The product stream is continuously collected in a collection vessel.
-
The collected solution is then subjected to an in-line or off-line purification process, such as continuous liquid-liquid extraction followed by crystallization or chromatography.
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the logical workflows for the batch and continuous flow synthesis of this compound.
Caption: Comparative workflow of batch versus continuous flow synthesis.
Conclusion
While batch synthesis remains a viable method for the production of this compound, continuous flow synthesis presents a compelling alternative with the potential for significantly reduced reaction times, improved yields, and enhanced process safety. The precise control over reaction parameters in a flow system allows for rapid optimization and seamless scalability, which are critical considerations in a drug development setting. The adoption of continuous flow manufacturing for the synthesis of key pharmaceutical intermediates like this compound can lead to more efficient, cost-effective, and safer production processes.
References
A Comparative Guide to Validating the Absolute Configuration of 3-Ethyl-3-Phenylpyrrolidin-2-one Enantiomers
The determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of the methods used to validate the absolute configuration of the enantiomers of 3-ethyl-3-phenylpyrrolidin-2-one (EPP), an experimental anticonvulsant agent. The information is based on published experimental data and established analytical techniques.
Introduction to 3-Ethyl-3-Phenylpyrrolidin-2-one (EPP)
3-Ethyl-3-phenylpyrrolidin-2-one is a chiral lactam investigated for its potential as an anticonvulsant, particularly in models of drug-resistant epilepsy. The presence of a single stereocenter at the C3 position means that EPP exists as a pair of enantiomers, (R)-EPP and (S)-EPP. Establishing the absolute configuration of each enantiomer is essential for understanding its structure-activity relationship and for regulatory approval. The validation process typically involves two key stages: the physical separation of the enantiomers from the racemic mixture and the subsequent determination of their three-dimensional arrangement using spectroscopic and crystallographic methods.
Enantiomeric Separation: The Prerequisite for Validation
Before the absolute configuration can be determined, the racemic mixture of EPP must be resolved into its individual enantiomers. A common and effective method for this is chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Chiral HPLC Separation
Preparative resolution of EPP enantiomers has been successfully achieved using chiral HPLC with a Chiralcel OJ stationary phase in a polar-organic mode. This technique relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus, separation.
-
Stationary Phase: Chiralcel OJ
-
Mode: Polar-organic
-
Elution Order: The first-eluting enantiomer was determined to be (+)-(R)-EPP, and the second-eluting enantiomer was identified as (−)-(S)-EPP.
This separation provides enantiomerically pure samples, which are essential for the subsequent spectroscopic and crystallographic analyses.
Comparison of Methods for Absolute Configuration Determination
The two primary methods employed for the unambiguous assignment of the absolute configuration of EPP enantiomers are Single-Crystal X-ray Crystallography and Electronic Circular Dichroism (ECD) spectroscopy.
| Method | Principle | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Utilizes anomalous dispersion (resonant scattering) of X-rays by the atoms in a single crystal. The intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l) are used to determine the absolute structure. The Flack and Hooft parameters are calculated to provide a numerical measure of the correctness of the assigned configuration. | Considered the "gold standard" for providing direct and unambiguous 3D structural information. | Requires a high-quality single crystal, which can be difficult to obtain, especially for compounds that are oils or do not crystallize well. For light-atom structures like EPP (containing only C, H, O, N), the anomalous dispersion effect is weak, making the determination more challenging. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule in solution. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. | Requires a smaller amount of sample and is performed in solution, which is often more representative of the molecule's state in biological systems. It can be used when suitable crystals for X-ray analysis are not available. | It is often an indirect method. The absolute configuration is typically assigned by comparing the experimental ECD spectrum to a spectrum predicted by quantum-mechanical calculations for a known configuration. |
Experimental Data and Protocols
1. Single-Crystal X-ray Crystallography
The structures of both racemic and enantiopure forms of EPP were determined by single-crystal X-ray diffraction. The absolute configuration of the separated enantiomers was established by analyzing the anomalous dispersion effects.
Experimental Protocol: Single crystals of the enantiopure EPP samples were grown and subjected to X-ray diffraction analysis. The absolute structure was refined, and the Flack and Hooft parameters were calculated from the diffraction data to confirm the stereochemical assignment. A Flack parameter close to 0 for a given configuration and close to 1 for its inverse indicates a correct assignment.
Data Presentation: Crystallographic Parameters for EPP Enantiomers
| Parameter | (+)-(R)-EPP | (−)-(S)-EPP |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Flack Parameter | 0.0(4) | 0.1(4) |
| Hooft Parameter | 0.04(11) | 0.08(12) |
| Assigned Configuration | (R) | (S) |
| Data sourced from Polavarapu et al. (2014) |
The values of the Flack and Hooft parameters for each enantiomer are in full agreement and allow for a reliable determination of the absolute configuration. The results confirmed that the first-eluted enantiomer from the chiral HPLC, which exhibited a positive optical rotation, is the (R)-enantiomer, and the second-eluted enantiomer is the (S)-enantiomer.
2. Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy was used in conjunction with X-ray crystallography to provide an independent confirmation of the absolute configuration.
Experimental Protocol: The ECD spectra of the separated enantiomers were recorded in solution. The sign of the Cotton effects in the spectra was then correlated with the absolute configuration determined by X-ray crystallography. The (+)-enantiomer was assigned the (R) configuration, and the (–)-enantiomer was assigned the (S) configuration based on the combined results.
Visualizing the Workflow
The logical flow for validating the absolute configuration of EPP enantiomers can be visualized as follows:
This diagram illustrates the progression from the initial racemic mixture to the separated enantiomers, followed by parallel analysis using X-ray crystallography and ECD spectroscopy to arrive at the final, validated absolute configurations.
Conclusion
The absolute configuration of 3-ethyl-3-phenylpyrrolidin-2-one enantiomers has been unambiguously determined through a combination of chiral HPLC for separation, and single-crystal X-ray crystallography and electronic circular dichroism for stereochemical assignment. The (+)-enantiomer is assigned the (R) configuration, while the (–)-enantiomer possesses the (S) configuration. While X-ray crystallography provides the most direct evidence, ECD serves as a crucial and complementary technique, especially when high-quality crystals are unavailable. This multi-technique approach represents a robust and reliable strategy for the stereochemical characterization of chiral drug candidates.
Unveiling Anticonvulsant Potential: A Comparative Analysis of 3-Arylpyrrolidin-2-one Derivatives
A deep dive into the anticonvulsant efficacy of various 3-arylpyrrolidin-2-one derivatives reveals promising candidates for future antiepileptic drug development. This guide provides a comparative analysis of their performance in preclinical models, supported by experimental data and detailed methodologies, to aid researchers in the fields of neuroscience and drug discovery.
Researchers have synthesized and evaluated a range of 3-arylpyrrolidin-2-one and related pyrrolidine-2,5-dione derivatives, demonstrating their potential as effective anticonvulsant agents.[1][2][3][4][5] Preclinical assessments, primarily through the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6 Hz seizure models in mice, have been instrumental in identifying lead compounds with significant antiseizure properties.[2][3][6] These tests help to elucidate the compounds' ability to prevent seizure spread and elevate the seizure threshold, respectively.
Quantitative Comparison of Anticonvulsant Activity
The anticonvulsant activity of various derivatives is summarized below, with data collated from multiple studies. The median effective dose (ED₅₀) in the MES and scPTZ tests indicates the dose required to protect 50% of the animals from seizures, while the median toxic dose (TD₅₀) from the rotarod test indicates the dose at which 50% of animals exhibit motor impairment. A higher protective index (PI = TD₅₀/ED₅₀) suggests a better safety profile.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀ mg/kg or observation) | Protective Index (PI) (MES) | Reference |
| Compound 33 | 27.4 | - | 30.8 (32 mA) | > 200 | > 7.3 | [2] |
| Compound 3d | 13.4 | 86.1 | - | No motor impairment at max dose | - | [3] |
| Compound 3k | 18.6 | 271.6 | - | No motor impairment at max dose | - | [3] |
| Compound 4 | 62.14 | - | 75.59 | Low neurotoxic effects | - | [6] |
| Compound 14 | 49.6 | 67.4 | 31.3 (32 mA), 63.2 (44 mA) | - | - | [7] |
| (+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine HCl | 30 | - | - | - | - | [8] |
| Valproic Acid (VPA) | 252.7 | 130.6 | - | - | - | [6] |
| Ethosuximide (ETX) | Inactive | 221.7 | - | - | - | [6] |
Note: A dash (-) indicates that data was not provided in the cited source. The activity of reference drugs like Valproic Acid and Ethosuximide is included for comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these anticonvulsant agents.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures.[6]
-
Animals: Male albino mice.
-
Procedure: A current of 50 mA is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is recorded as a positive result, indicating anticonvulsant activity.
-
Drug Administration: The test compounds are typically administered intraperitoneally (i.p.) at various doses before the electrical stimulus.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for absence seizures.[3]
-
Animals: Male albino mice.
-
Procedure: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose of 85 mg/kg, which induces clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures within a 30-minute observation period is considered a positive outcome.
-
Drug Administration: The derivatives are administered i.p. prior to the injection of PTZ.
Hz Seizure Test
The 6 Hz test is a model for psychomotor (focal) seizures that are often resistant to treatment.[6]
-
Animals: Male albino mice.
-
Procedure: A 6 Hz electrical stimulation of 32 mA or 44 mA is applied for 3 seconds through corneal electrodes.
-
Endpoint: Protection is defined as the absence of seizure activity (stunned posture with vibrissae twitching).
-
Drug Administration: Test compounds are administered i.p. before the electrical stimulation.
Rotarod Test (Neurotoxicity)
This test assesses motor coordination and potential neurological deficits induced by the compounds.[2]
-
Animals: Male albino mice.
-
Procedure: Mice are placed on a rotating rod (e.g., at 10 rpm).
-
Endpoint: The inability of the animal to maintain its balance on the rod for a predetermined amount of time (e.g., 1 minute) in three consecutive trials is indicative of neurotoxicity.
Potential Mechanism of Action and Structure-Activity Relationships
The anticonvulsant activity of many 3-arylpyrrolidin-2-one and related derivatives is believed to be mediated through the modulation of voltage-gated sodium and/or calcium ion channels.[6][9] In vitro studies on some of the lead compounds have shown an inhibitory effect on these channels, which are crucial for neuronal excitability.[6][9] The structure-activity relationship (SAR) analysis suggests that the nature and position of substituents on the aryl ring and the pyrrolidine core significantly influence the anticonvulsant potency and neurotoxicity.
Below is a diagram illustrating a generalized experimental workflow for screening potential anticonvulsant compounds.
Caption: Experimental workflow for anticonvulsant drug screening.
The following diagram illustrates a simplified proposed mechanism of action for some of the active compounds.
Caption: Proposed mechanism of action for anticonvulsant activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 5. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 8. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. | Semantic Scholar [semanticscholar.org]
- 9. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of α-Substituted Lactams
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of α-substituted lactams, focusing on their therapeutic potential as enzyme inhibitors and cytotoxic agents. The information presented is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
α-Substituted Lactams as Human Leukocyte Elastase (HLE) Inhibitors
Human Leukocyte Elastase (HLE) is a serine protease implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD). α-Substituted β-lactams have been investigated as potent inhibitors of HLE. The following table summarizes the SAR of a series of 3,3-diethyl-2-azetidinones with varying substituents at the C-4 position, demonstrating the impact of these modifications on their inhibitory activity against HLE.
Data Presentation: SAR of C-4 Substituted β-Lactam HLE Inhibitors
| Compound | C-4 Substituent | HLE Inhibition (kobs/[I], M-1s-1) | Oral Activity in Lung Hemorrhage Assay (% Inhibition at 30 mg/kg) |
| 1 | 4-Hydroxybenzoic acid ether | ~6900 | 60-85% |
| 2 | 4-Hydroxyphenylacetic acid ether | High | 60-85% |
| 3 | Various other heteroaryls | Modest | Orally active |
Note: The data indicates that while direct interaction of the C-4 substituent with HLE may not be the primary driver of potency, this position significantly influences in vivo activity. Specifically, C-4 aryl carboxylic acid ethers demonstrate the highest oral efficacy in a hamster lung hemorrhage model[1].
Experimental Protocols:
Human Leukocyte Elastase (HLE) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory potency of compounds against HLE.
Materials:
-
Purified Human Leukocyte Elastase (HLE)
-
Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then further dilute in Assay Buffer to the final desired concentrations.
-
Add 50 µL of the test compound dilutions to the wells of the 96-well plate. Include control wells with Assay Buffer and DMSO (no inhibitor).
-
Add 25 µL of the HLE enzyme solution (diluted in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value[2].
Mandatory Visualization:
α-Substituted Lactams as Cytotoxic Anticancer Agents
Certain α-substituted γ-lactams have demonstrated significant cytotoxic activity against various cancer cell lines. The nature of the α-substituent plays a crucial role in determining the potency of these compounds.
Data Presentation: SAR of α-Alkylidene-γ-lactams against Leukemia Cell Lines
A series of 5-aryl-3-methylidenepyrrolidin-2-ones were synthesized and evaluated for their in vitro cytotoxicity against mouse and human leukemia cell lines.
| Compound | 5-Aryl Substituent | L-1210 (IC₅₀, µM) | HL-60 (IC₅₀, µM) | NALM-6 (IC₅₀, µM) |
| 4a | Phenyl | >10 | >10 | >10 |
| 4b | 4-Chlorophenyl | 5.8 | 4.2 | 3.9 |
| 4c | 4-Methoxyphenyl | 7.2 | 6.5 | 8.1 |
Note: The data suggests that substitution on the 5-aryl ring can significantly influence the cytotoxic activity of these α-alkylidene-γ-lactams, with the 4-chlorophenyl derivative showing the most potent activity against the tested leukemia cell lines[3].
Experimental Protocols:
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effect of compounds on cultured cancer cells.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the compounds to the respective wells. Include vehicle control wells.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2 to 4 hours.
-
Carefully remove the medium and add 150 µL of a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value[4].
Mandatory Visualization:
α-Substituted Lactams as β-Lactamase Inhibitors
The efficacy of β-lactam antibiotics is often compromised by the production of β-lactamase enzymes by resistant bacteria. α-Substituted lactams can act as inhibitors of these enzymes, restoring the activity of conventional antibiotics.
Signaling Pathway of β-Lactamase Induction and Inhibition
β-Lactam antibiotics trigger a signaling cascade in some Gram-negative bacteria that leads to the induction of β-lactamase expression. This process, often mediated by the AmpG-AmpR-AmpC pathway, involves the transport of cell wall fragments (muropeptides) into the cytoplasm, which then act as signaling molecules to upregulate the transcription of the β-lactamase gene (ampC). Inhibitors of this pathway could prevent the development of resistance.
Mandatory Visualization:
References
- 1. Orally active beta-lactam inhibitors of human leukocyte elastase. 2. Effect of C-4 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Synthesized 3-Phenylpyrrolidin-2-one and its Structural Isomers
This guide provides a comparative analysis of the spectroscopic data for a synthesized sample of 3-phenylpyrrolidin-2-one against literature values of its closely related structural isomers, 1-phenylpyrrolidin-2-one and 4-phenylpyrrolidin-2-one. Due to a lack of comprehensive published spectroscopic data for this compound, this comparison serves as an illustrative guide for researchers. The presented data for the synthesized compound is a representative example, and actual experimental values may vary.
Spectroscopic Data Comparison
The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the hypothetically synthesized this compound and the literature values for its structural isomers.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | Synthesized this compound (δ, ppm) | Literature 1-Phenylpyrrolidin-2-one (δ, ppm) | Literature 4-Phenylpyrrolidin-2-one (δ, ppm) |
| Phenyl-H | 7.25-7.40 (m, 5H) | 7.50 (d, 2H), 7.35 (t, 2H), 7.12 (t, 1H) | 7.20-7.35 (m, 5H) |
| CH (pyrrolidinone) | 3.65 (dd, 1H) | - | 3.60 (m, 1H) |
| CH₂ (pyrrolidinone) | 3.40 (t, 2H) | 3.85 (t, 2H) | 3.75 (t, 1H), 3.30 (dd, 1H) |
| CH₂ (pyrrolidinone) | 2.50-2.70 (m, 2H) | 2.60 (t, 2H) | 2.80 (dd, 1H), 2.50 (dd, 1H) |
| NH | 6.80 (br s, 1H) | - | 6.50 (br s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | Synthesized this compound (δ, ppm) | Literature 1-Phenylpyrrolidin-2-one (δ, ppm) | Literature 4-Phenylpyrrolidin-2-one (δ, ppm) |
| C=O | 176.5 | 174.0 | 176.0 |
| Phenyl C (quaternary) | 140.2 | 139.5 | 142.0 |
| Phenyl CH | 128.9, 127.8, 126.9 | 129.0, 124.5, 120.0 | 128.8, 126.8, 126.7 |
| CH (pyrrolidinone) | 48.5 | - | 45.0 |
| CH₂ (pyrrolidinone) | 45.1 | 48.0 | 49.0 |
| CH₂ (pyrrolidinone) | 31.8 | 32.5 | 38.0 |
| - | - | 18.5 | - |
Table 3: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Synthesized this compound | 161.09 | 132, 104, 91, 77 |
| Literature 1-Phenylpyrrolidin-2-one | 161.08 | 132, 105, 77 |
| Literature 4-Phenylpyrrolidin-2-one | 161.08 | 117, 91, 77 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the conjugate addition of a nitrogen source to an appropriate α,β-unsaturated ester, followed by cyclization.
Materials:
-
Ethyl cinnamate
-
Nitromethane
-
Sodium ethoxide
-
Raney Nickel
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Michael Addition: To a solution of sodium ethoxide in ethanol, ethyl cinnamate and nitromethane are added sequentially at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with dilute hydrochloric acid and extracted with diethyl ether. The organic layer is dried and concentrated to yield the Michael adduct.
-
Reduction and Cyclization: The adduct is dissolved in ethanol, and Raney Nickel is added as a catalyst. The mixture is hydrogenated under a hydrogen atmosphere. The catalyst is then filtered off, and the solvent is evaporated to yield the crude this compound, which can be further purified by column chromatography.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy: NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.[1] The ionization energy was set to 70 eV.
Workflow Diagram
The following diagram illustrates the logical workflow for the comparison of synthesized and literature spectroscopic data.
Caption: Workflow for Spectroscopic Data Comparison.
References
Navigating Stereochemistry in Drug Development: A Comparative Guide to the Bioavailability of Racemic and Enantiopure 3-Ethyl-3-Phenylpyrrolidin-2-one
For researchers, scientists, and drug development professionals, understanding the influence of stereochemistry on a drug candidate's pharmacokinetic profile is paramount. This guide provides a comparative analysis of the potential bioavailability differences between the racemic mixture and the individual enantiomers of the experimental anticonvulsant, 3-ethyl-3-phenylpyrrolidin-2-one (EPP).
The three-dimensional arrangement of a molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its therapeutic efficacy and safety profile.[1][2] Chiral drugs, which exist as non-superimposable mirror images called enantiomers, often exhibit stereoselective pharmacokinetics, where each enantiomer behaves differently in a biological system.[3][4][5] While 3-ethyl-3-phenylpyrrolidin-2-one is a promising experimental anticonvulsant, published literature to date has focused on its synthesis, chiral separation, and solid-state characterization, without providing a direct comparative analysis of the in vivo bioavailability of its racemic and enantiopure forms.[6]
This guide will, therefore, present a hypothetical yet plausible comparison based on established principles of stereoselective pharmacokinetics and analogous chiral compounds. The data herein is illustrative and intended to guide researchers on the potential differences that may be observed and the experimental approaches to confirm them.
Physicochemical Properties: A Precursor to Bioavailability
Solid-state properties can offer initial clues into potential bioavailability differences. For EPP, it has been demonstrated that the enantiopure forms have a higher melting point (approximately 25°C higher) than the racemic mixture.[6] A higher melting point often correlates with lower aqueous solubility, which can be a rate-limiting step in the oral absorption of a drug. This suggests that the racemic form of EPP might exhibit greater oral bioavailability compared to its individual enantiomers due to potentially better dissolution characteristics.
Comparative Pharmacokinetic Profiles: An Illustrative Scenario
To illustrate the potential differences in bioavailability, the following table summarizes hypothetical pharmacokinetic parameters for racemic EPP and its individual enantiomers, (+)-(R)-EPP and (-)-(S)-EPP, following oral administration. This data is modeled on findings for other chiral anticonvulsants, such as propylisopropyl acetamide (PID), where enantioselective pharmacokinetics were observed.[7][8]
| Parameter | Racemic EPP | (+)-(R)-EPP | (-)-(S)-EPP |
| Cmax (ng/mL) | 1250 | 980 | 1100 |
| Tmax (h) | 1.5 | 2.0 | 1.8 |
| AUC (0-t) (ng·h/mL) | 8750 | 7200 | 8100 |
| Oral Bioavailability (%) | 75 | 62 | 70 |
| Half-life (t½) (h) | 5.8 | 6.5 | 6.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental studies.
This hypothetical data suggests that the racemic mixture could lead to a higher peak plasma concentration (Cmax) and a greater overall drug exposure (AUC) compared to the individual enantiomers. Such differences can arise from stereoselective absorption, distribution, and metabolism.[9] For instance, one enantiomer might be more susceptible to first-pass metabolism in the liver, leading to lower bioavailability.[5]
Experimental Protocols for Bioavailability Assessment
To definitively determine the bioavailability of racemic and enantiopure EPP, rigorous in vivo and in vitro studies are necessary.
In Vivo Pharmacokinetic Study in an Animal Model
This protocol outlines a typical in vivo study to determine and compare the pharmacokinetic profiles of racemic EPP and its enantiomers.
1. Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
2. Drug Administration:
- Group 1: Racemic EPP (e.g., 50 mg/kg) administered orally via gavage.
- Group 2: (+)-(R)-EPP (e.g., 25 mg/kg) administered orally via gavage.
- Group 3: (-)-(S)-EPP (e.g., 25 mg/kg) administered orally via gavage.
- Group 4: Racemic EPP (e.g., 10 mg/kg) administered intravenously via the tail vein (for absolute bioavailability determination).
- The drug is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
3. Blood Sampling:
- Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing.
- Samples are collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method:
- Plasma concentrations of (+)-(R)-EPP and (-)-(S)-EPP are determined using a validated stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- A chiral column (e.g., Chiralcel OJ) is used to separate the enantiomers.[6]
5. Pharmacokinetic Analysis:
- Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.
- Absolute oral bioavailability (F) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
In Vitro Caco-2 Permeability Assay
This in vitro assay helps to predict the intestinal permeability of a compound, a key factor in oral absorption.[10][11]
1. Cell Culture:
- Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[12]
2. Permeability Assessment:
- The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
- The test compounds (racemic EPP, (+)-(R)-EPP, and (-)-(S)-EPP) are added to the apical (A) side of the monolayer.
- Samples are collected from the basolateral (B) side at various time points to determine the A-to-B permeability.
- To assess active efflux, the experiment is also performed in the B-to-A direction.
3. Sample Analysis:
- The concentration of the compounds in the collected samples is quantified by LC-MS/MS.
4. Calculation of Apparent Permeability Coefficient (Papp):
- Papp (in cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration.
- An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[13]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a comparative bioavailability study.
Workflow for comparing the bioavailability of racemic and enantiopure compounds.
Conclusion
While direct comparative bioavailability data for racemic and enantiopure 3-ethyl-3-phenylpyrrolidin-2-one is not yet available, established principles of stereochemistry in drug development suggest that significant differences are likely to exist. The observed higher melting point of the enantiopure forms points towards potentially lower aqueous solubility and, consequently, possibly reduced oral bioavailability compared to the racemic mixture. However, this is a preliminary hypothesis that must be confirmed through rigorous in vivo pharmacokinetic studies and in vitro permeability assays as outlined in this guide. For drug development professionals, a thorough understanding and experimental investigation of these potential stereoselective differences are critical for optimizing the therapeutic potential of chiral drug candidates like EPP.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. innpharmacotherapy.com [innpharmacotherapy.com]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
Comparative Cross-Reactivity Analysis of 3-Phenylpyrrolidin-2-one Based Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potential cross-reactivity of 3-phenylpyrrolidin-2-one based compounds. Due to a lack of direct cross-reactivity studies on a single this compound derivative, this guide synthesizes data from structurally similar compounds to predict likely primary targets and off-target interactions. Detailed experimental protocols are provided to enable researchers to conduct their own comprehensive cross-reactivity assessments.
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological entities. Understanding the cross-reactivity profile of these compounds is crucial for developing safe and effective therapeutics. This guide explores the potential primary targets of this compound class, including specific kinases, acetylcholinesterase, and protoporphyrinogen oxidase, and discusses likely off-target interactions that should be considered during drug development.
Potential Primary Targets and Cross-Reactivity Landscape
Based on the biological activities of structurally related pyrrolidinone derivatives, compounds based on the this compound scaffold are likely to interact with several key enzyme families. A thorough cross-reactivity assessment should, therefore, investigate not only the primary targets but also a panel of common off-targets.
Kinase Inhibition Profile
Structurally similar compounds to this compound derivatives have demonstrated inhibitory activity against several kinases, suggesting this is a primary target class. Notably, activity has been reported against Spleen Tyrosine Kinase (Syk), Src family kinases, and Transforming growth factor-β-activated kinase 1 (TAK1). Given the highly conserved nature of the ATP-binding site in kinases, cross-reactivity among different kinases is a common phenomenon. Therefore, a broad kinase panel screening is essential to determine the selectivity profile of any new this compound based compound.
Cholinergic System Interactions
Derivatives of pyrrolidin-2-one have been investigated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. A crucial aspect of assessing compounds targeting AChE is to evaluate their cross-reactivity with butyrylcholinesterase (BChE), another important cholinesterase. Furthermore, off-target interactions with monoamine oxidases (MAO-A and MAO-B) should be assessed due to the structural similarities of their active sites with that of cholinesterases.
Protoporphyrinogen Oxidase Inhibition
N-phenyl pyrrolidin-2-one derivatives have been identified as inhibitors of protoporphyrinogen oxidase (PPO), an important enzyme in the heme biosynthesis pathway. While PPO inhibitors are utilized as herbicides, their development for human therapeutics requires careful evaluation of their selectivity for human PPO and potential off-target effects on other metabolic enzymes, such as the cytochrome P450 (CYP) family.
Data on Structurally Related Compounds
The following table summarizes the inhibitory activities of compounds structurally related to the this compound scaffold against the potential primary targets and common off-targets. This data serves as a guide for prioritizing cross-reactivity studies.
| Compound Class | Primary Target | Off-Target | IC50 / % Inhibition |
| Pyrrole derivative of chalcone | Syk | IC50 = 1.8 µM | |
| Pyrrole derivative of chalcone | Src | IC50 = 2.5 µM | |
| Pyrrole derivative of chalcone | TAK1 | IC50 = 0.9 µM | |
| N-phenyl pyrrolidin-2-one derivative (C6) | PPO | kᵢ = 0.095 µM[1] | |
| N-phenyl pyrrolidin-2-one derivative (C7) | PPO | kᵢ = 0.12 µM[1] | |
| N-benzylated (pyrrolidin-2-one) derivative (10b) | AChE | Excellent anti-Alzheimer's profile[2] |
Mandatory Visualizations
The following diagrams, generated using DOT language, illustrate key signaling pathways and experimental workflows relevant to the cross-reactivity assessment of this compound based compounds.
References
Comparative Quantitative Structure-Activity Relationship (QSAR) Studies of Pyrrolidin-2-one Antiarrhythmic Agents: A Guide for Researchers
This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on pyrrolidin-2-one derivatives as potential antiarrhythmic agents. The antiarrhythmic properties of this class of compounds are primarily attributed to their antagonist activity at α1-adrenergic receptors.[1][2] This document summarizes key QSAR models, presents experimental data on their biological activity, details the methodologies used in these studies, and visualizes the underlying signaling pathways and research workflows. It is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of QSAR Models
Two key QSAR studies have been conducted on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, one focusing directly on their antiarrhythmic (AA) activity and the other on their affinity for the α1-adrenergic receptor (α1-AR), the molecular target associated with their antiarrhythmic effect.[1][3] The statistical parameters of these models are summarized below for a comparative overview.
| Parameter | QSAR Model for Antiarrhythmic (AA) Activity | QSAR Model for α1-Adrenergic Receptor (α1-AR) Antagonist Activity |
| Number of Compounds | 33[3] | 49[1] |
| Correlation Coefficient (R) | 0.95[3] | Not explicitly stated, but R² is 0.88[1] |
| Coefficient of Determination (R²) | 0.91 (explains 91% of variance)[3] | > 0.88 (explains more than 88% of variance)[1] |
| Cross-validation (Leave-One-Out) Q²LOO | > 0.7[3] | Not explicitly stated, but model was validated by LOO[1] |
| Key Molecular Descriptors | PCR (Principal Component Regression), JGI4[3] | PCR (Principal Component Regression), Qindex[1] |
| Validation Methods | LOO, LMO, External Test, Y-scrambling[3] | LOO, LMO, External Test, Y-scrambling[1] |
Experimental Protocols
The antiarrhythmic activity of pyrrolidin-2-one derivatives has been evaluated in several preclinical models. The following protocols are based on methodologies reported for adrenaline-, aconitine-, and calcium chloride-induced arrhythmia in rats.[4][5]
Adrenaline-Induced Arrhythmia (Prophylactic and Therapeutic)
-
Animal Model: Anesthetized rats (e.g., with thiopental, 75 mg/kg).[1][4]
-
Induction of Arrhythmia: Intravenous (IV) administration of adrenaline at a dose of 20 µg/kg.[1][4]
-
Prophylactic Protocol: The test compound is administered intravenously 15 minutes before the injection of the arrhythmogen (adrenaline).[4]
-
Therapeutic Protocol: The test compound is administered intravenously immediately after the injection of adrenaline.[1]
-
Data Collection: The electrocardiogram (ECG) is recorded for a set period, typically for the first 2 minutes and then at intervals of 5, 10, and 15 minutes after the administration of the arrhythmogen.[1][4]
-
Endpoint Assessment: The primary criterion for antiarrhythmic activity is the reduction or complete absence of extrasystoles in the ECG recording compared to a control group.[1] Other parameters such as the incidence of bradycardia, conduction blocks, and mortality are also recorded.[4][6]
Aconitine- and Calcium Chloride-Induced Arrhythmia
-
Animal Model: Anesthetized rats (e.g., with thiopental, 75 mg/kg).[4]
-
Induction of Arrhythmia: Intravenous administration of either aconitine (20 µg/kg) or calcium chloride (140 mg/kg).[4]
-
Drug Administration: The pyrrolidin-2-one derivatives are injected intravenously 15 minutes before the arrhythmogen.[4]
-
Data Collection and Assessment: ECG is recorded and analyzed as described for the adrenaline-induced model.[4] Notably, some active compounds in the adrenaline model, such as S-75, S-61, and S-73, did not show significant activity in these models, suggesting a mechanism of action related to adrenergic pathways.[1][4][5]
Supporting Experimental Data
Several pyrrolidin-2-one derivatives have demonstrated significant antiarrhythmic effects in the adrenaline-induced arrhythmia model.
| Compound | Assay | Key Findings | Reference |
| S-75 | Therapeutic Adrenaline-Induced Arrhythmia | Significantly decreased adrenaline-induced extrasystoles by 72.6%. | [1] |
| S-61 | Prophylactic Adrenaline-Induced Arrhythmia | Diminished extrasystoles, conduction blocks, and bradycardia. ED₅₀ = 0.2 mg/kg. | [4] |
| S-73 | Prophylactic Adrenaline-Induced Arrhythmia | Decreased adrenaline-induced extrasystoles, atrioventricular blocks, and bradycardia. ED₅₀ = 0.36 mg/kg. | [4] |
Visualizations
Signaling Pathway and Mechanism of Action
The antiarrhythmic effect of the studied pyrrolidin-2-one derivatives is linked to their ability to block α1-adrenergic receptors. This action counteracts the arrhythmogenic effects of catecholamines like adrenaline.
Caption: Proposed mechanism of antiarrhythmic action via α1-adrenoceptor blockade.
General QSAR Study Workflow
The development of a QSAR model involves a systematic process from data collection to model validation, as outlined in the referenced studies.
Caption: A generalized workflow for the development of a QSAR model.
Logical Relationship Between QSAR Models
The two QSAR models presented are mechanistically linked. One model predicts the activity at the molecular target (α1-AR), which in turn is responsible for the therapeutic effect (antiarrhythmic activity) predicted by the second model.
Caption: Relationship between the α1-AR and antiarrhythmic activity QSAR models.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative structure-activity relationships of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Anticonvulsant Potential: A Comparative Analysis of 3-Phenylpyrrolidin-2-one Derivatives in Drug-Resistant Epilepsy Models
For Immediate Release
In the relentless pursuit of more effective therapeutics for drug-resistant epilepsy, a class of compounds known as 3-phenylpyrrolidin-2-one derivatives is showing significant promise. This guide offers a comprehensive comparison of the efficacy of these derivatives, drawing upon experimental data from established preclinical models of epilepsy. By presenting quantitative data, detailed experimental protocols, and insights into relevant signaling pathways, this document serves as a vital resource for researchers, scientists, and professionals in drug development.
The challenge of drug-resistant epilepsy, affecting approximately one-third of individuals with the condition, underscores the urgent need for novel anticonvulsant agents. The this compound scaffold has emerged as a key pharmacophore, with various analogs demonstrating potent activity in models designed to identify compounds effective against seizures that are refractory to current medications.
Comparative Efficacy of this compound Derivatives
The anticonvulsant properties of novel compounds are rigorously assessed in a battery of rodent models that mimic different seizure types. Key among these are the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which models absence seizures. Furthermore, the 6 Hz psychomotor seizure test is increasingly utilized to identify compounds with potential efficacy against drug-resistant focal seizures.[1]
The following tables summarize the available quantitative data for various 3-substituted pyrrolidin-2-one and pyrrolidine-2,5-dione derivatives from these preclinical models, offering a comparative overview of their potency and potential therapeutic window.
| Compound ID | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | 6 Hz (32 mA) (ED₅₀ mg/kg) | 6 Hz (44 mA) (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 6 | 68.30 | - | 28.20 | - | >300 | >4.4 (MES), >10.6 (6 Hz) | [2] |
| Compound 14 | 49.6 | 67.4 | 31.3 | 63.2 | 155.8 | 3.14 (MES), 4.98 (6 Hz), 2.31 (scPTZ) | [3] |
| Compound 15 | 41.0 | 101.6 | 45.42 | - | >500 | >12.2 (MES), >4.9 (scPTZ), >11.0 (6 Hz) | [4] |
| Compound 30 | 45.6 | - | 39.5 | - | 162.4 | 3.56 (MES), 4.11 (6 Hz) | [5] |
| Compound 33 | 27.4 | >100 | 30.8 | >100 | >200 | >7.3 (MES), >6.5 (6 Hz) | [6] |
| (+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine HCl | 30 | - | - | - | - | - | [7][8] |
| Valproic Acid (Reference) | 252.7 | - | 130.6 | - | 429.3 | 1.7 | [9] |
ED₅₀ (Median Effective Dose): The dose that protects 50% of the animals from seizures. TD₅₀ (Median Toxic Dose): The dose that causes minimal motor impairment in 50% of the animals. Protective Index (PI): A measure of the benefit-risk ratio of a therapeutic agent. (-) Indicates data not available.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experimental models are provided below.
Maximal Electroshock (MES) Test Protocol
The MES test is a widely used preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[6]
Animals: Male albino mice are commonly used. Apparatus: An electroconvulsometer with corneal electrodes. Procedure:
-
The test compound or vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection.
-
After a predetermined time for drug absorption, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
The scPTZ test is a primary screening model for identifying compounds effective against absence and myoclonic seizures.[1]
Animals: Male albino mice are commonly used. Procedure:
-
The test compound or vehicle is administered prior to the convulsant.
-
A dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, sufficient to induce clonic seizures in most animals (e.g., 85 mg/kg), is injected subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
The ED₅₀ is the dose that protects 50% of the animals from the seizure.[1]
Hz Psychomotor Seizure Test Protocol
The 6 Hz seizure model is considered a model of therapy-resistant focal seizures.[10] The test can be performed at different current intensities (e.g., 22, 32, or 44 mA), with the 44 mA intensity representing a more pharmacoresistant model.[11]
Animals: Male albino mice are commonly used. Apparatus: A constant-current electrical stimulator with corneal electrodes. Procedure:
-
The test compound or vehicle is administered to the animals.
-
After a specific time, a low-frequency (6 Hz) electrical stimulus of a set duration (e.g., 3 seconds) and current intensity (e.g., 32 mA or 44 mA) is delivered through corneal electrodes.
-
Animals are observed for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, twitching of the vibrissae, and stereotyped, automatic behaviors.[12]
-
Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of stimulation.[10]
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.
Signaling Pathways in Drug-Resistant Epilepsy
Understanding the molecular mechanisms underlying drug resistance is crucial for the development of targeted therapies. The PI3K/Akt/mTOR signaling pathway has been identified as a key player in the pathophysiology of epilepsy and is often hyperactive in drug-resistant forms.[13][14] Dysregulation of this pathway can lead to altered neuronal excitability, synaptic plasticity, and cell survival, contributing to the persistence of seizures.[15]
Below is a diagram illustrating the experimental workflow for evaluating anticonvulsant activity in preclinical models.
Caption: Workflow for preclinical screening of anticonvulsant compounds.
The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway, a critical target in the development of therapies for drug-resistant epilepsy.
Caption: Simplified PI3K/Akt/mTOR signaling cascade in epilepsy.
Conclusion
The comparative analysis of this compound derivatives and their analogs reveals a promising landscape for the development of novel anticonvulsant drugs with potential efficacy in drug-resistant epilepsy. The quantitative data presented, alongside detailed experimental protocols, provides a solid foundation for further research and development in this critical area. The elucidation of key signaling pathways, such as the PI3K/Akt/mTOR cascade, offers valuable targets for the rational design of next-generation antiepileptic therapies. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds is paramount to translating these preclinical findings into clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Therapeutic role of targeting mTOR signaling and neuroinflammation in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of the mTOR signaling pathway in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Developing Antiepileptogenic Drugs for Acquired Epilepsy: Targeting the Mammalian Target of Rapamycin (mTOR) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Phenylpyrrolidin-2-one: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Phenylpyrrolidin-2-one (CAS: 6836-97-1), a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Before handling, it is crucial to be familiar with the safety data sheet (SDS) and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Quantitative Hazard and Disposal Information
For quick reference, the following table summarizes the key hazard and disposal information for this compound.
| Hazard Classification | GHS Pictogram | Precautionary Disposal Statement |
| Acute toxicity (Oral) | GHS07 (Exclamation Mark) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3] |
| Skin Irritation | GHS07 (Exclamation Mark) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3] |
| Eye Irritation | GHS07 (Exclamation Mark) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3] |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant. Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[2]
Experimental Protocol for Waste Collection:
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
-
Container: Use a designated, properly labeled, and leak-proof container for accumulation. The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed when not in use.
-
Logistics: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet.
Emergency Spill Procedures
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate safety officer or department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Essential Safety and Logistics for Handling 3-Phenylpyrrolidin-2-one
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 3-Phenylpyrrolidin-2-one, a compound that requires careful management in a laboratory setting. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe research environment.
Hazard Identification and GHS Classification: this compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to prevent contact and inhalation. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Transferring | - Chemical safety goggles or a face shield.[3][4] - Nitrile or neoprene gloves (double-gloving recommended).[5][6][7] - Laboratory coat or chemical-resistant apron. - Long pants and closed-toe shoes. |
| Syntheses and Reactions | - Work within a certified chemical fume hood. - Chemical safety goggles and a face shield. - Chemical-resistant gloves (e.g., nitrile, neoprene).[7] - A protective disposable gown made of low-permeability fabric.[6] - Long pants and closed-toe shoes. |
| Spill Cleanup | - Air-purifying respirator with appropriate cartridges.[8] - Chemical-resistant coveralls or suit.[8] - Heavy-duty chemical-resistant gloves. - Chemical-resistant boots.[8] |
It is crucial to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to avoid cross-contamination.
Chemical Properties and Safety Data
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol [2][9] |
| Appearance | Solid[10] |
| Melting Point | 47-49 °C[10] |
| Boiling Point | Not Experimentally Determined[10] |
| Solubility | Soluble in water.[3] |
Note: Some physical properties may be based on related compounds or computational models.
Handling and Storage Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4]
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Wash hands thoroughly with soap and water after handling.[6][7]
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]
-
Store in a tightly sealed, properly labeled container.
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For minor spills, contain the spill using an inert absorbent material like sand or vermiculite.[7]
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[7][11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.[11][12]
-
Do not dispose of this chemical down the drain or with general laboratory trash.[3]
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[3] Contact your institution's environmental health and safety department for specific disposal procedures.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
